molecular formula C7H10ClN3O B2705337 1-(3-Chloropropyl)pyrazole-4-carboxamide CAS No. 1881577-28-1

1-(3-Chloropropyl)pyrazole-4-carboxamide

Numéro de catalogue: B2705337
Numéro CAS: 1881577-28-1
Poids moléculaire: 187.63
Clé InChI: HIOFQJYCKYSFIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(3-Chloropropyl)pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropropyl)pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(3-chloropropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-2-1-3-11-5-6(4-10-11)7(9)12/h4-5H,1-3H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOFQJYCKYSFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCCl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic data for 1-(3-Chloropropyl)pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chloropropyl)pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Chloropropyl)pyrazole-4-carboxamide, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a robust resource for the unambiguous structural elucidation and purity assessment of this compound. All protocols are presented as self-validating systems, ensuring reproducibility and reliability in the laboratory setting.

Introduction: The Significance of 1-(3-Chloropropyl)pyrazole-4-carboxamide

1-(3-Chloropropyl)pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The presence of a reactive chloropropyl group at the N1 position and a carboxamide moiety at the C4 position makes it a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.

Accurate and comprehensive characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide outlines the expected spectroscopic data and the methodologies to acquire them, ensuring a high degree of confidence in the material's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(3-Chloropropyl)pyrazole-4-carboxamide, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for 1-(3-Chloropropyl)pyrazole-4-carboxamide (500 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-3~8.3Singlet (s)1HPyrazole C-HDeshielded by adjacent N and C=O group.
H-5~8.0Singlet (s)1HPyrazole C-HDeshielded by adjacent N atoms.
-CONH₂~7.5, ~7.1Broad Singlet (br s)2HAmide N-HTwo distinct, exchangeable protons.
N-CH₂~4.3Triplet (t)2HN-CH₂-CH₂-CH₂-ClAdjacent to the electron-withdrawing pyrazole ring.
Cl-CH₂~3.7Triplet (t)2HN-CH₂-CH₂-CH₂-ClAdjacent to the electronegative chlorine atom.
-CH₂-~2.2Quintet (quin)2HN-CH₂-CH₂-CH₂-ClCoupled to both adjacent methylene groups.
Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(3-Chloropropyl)pyrazole-4-carboxamide (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~163C=O (Amide)Typical chemical shift for a carbonyl carbon in a carboxamide.
~139C-5 (Pyrazole)Aromatic carbon adjacent to two nitrogen atoms.
~130C-3 (Pyrazole)Aromatic carbon adjacent to a nitrogen atom.
~115C-4 (Pyrazole)Aromatic carbon bearing the carboxamide substituent.
~48N-CH₂Aliphatic carbon directly attached to the pyrazole nitrogen.
~42Cl-CH₂Aliphatic carbon attached to the electronegative chlorine atom.
~32-CH₂-Central aliphatic carbon of the propyl chain.
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data. The choice of DMSO-d₆ as a solvent is due to its excellent dissolving power for polar compounds like amides and its high boiling point, which minimizes evaporation.

Workflow: NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of 1-(3-Chloropropyl)pyrazole-4-carboxamide B Transfer to a clean, dry NMR tube A->B C Add ~0.7 mL of DMSO-d6 B->C D Cap and vortex until fully dissolved C->D E Insert sample into NMR spectrometer D->E Transfer to Spectrometer F Lock, tune, and shim the instrument E->F G Acquire 1H spectrum (e.g., 16 scans) F->G H Acquire 13C spectrum (e.g., 1024 scans) G->H

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent peaks in the ¹H NMR spectrum.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to obtain a quality spectrum. A proton-decoupled experiment is standard to ensure that all carbon signals appear as singlets.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its chemical structure through fragmentation analysis.

Expected Mass Spectrometric Data

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-(3-Chloropropyl)pyrazole-4-carboxamide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Table 3: Predicted High-Resolution MS Data (ESI+)

Ion SpeciesCalculated m/zExpected Observation
[M+H]⁺188.0585A strong signal at this m/z value, confirming the molecular weight.
[M+Na]⁺210.0405A potential adduct, often observed with ESI, appearing 22 Da higher than [M+H]⁺.

The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing ion. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.

Experimental Protocol for MS Data Acquisition

This protocol is designed for accurate mass determination using a high-resolution mass spectrometer.

Workflow: Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a dilute solution (1-10 µg/mL) of the compound B Use a suitable solvent (e.g., Methanol or Acetonitrile) A->B C Infuse the sample into the ESI source via syringe pump B->C Introduce to MS D Optimize ionization parameters (e.g., capillary voltage) C->D E Acquire data in positive ion mode over a relevant m/z range D->E

Caption: Workflow for sample preparation and analysis by ESI-MS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. The low concentration prevents detector saturation and ion suppression effects.

  • Infusion: Introduce the sample into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions like [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution instrument (like a TOF or Orbitrap analyzer) is recommended to confirm the elemental composition via accurate mass measurement.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and its isotopic pattern. Compare the measured m/z value with the calculated value to confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Data

The IR spectrum of 1-(3-Chloropropyl)pyrazole-4-carboxamide will show characteristic absorption bands for its key functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3200Strong, BroadN-H StretchAmide (-CONH₂)
3150-3100MediumC-H StretchAromatic (Pyrazole)
2960-2850MediumC-H StretchAliphatic (-CH₂-)
~1670StrongC=O Stretch (Amide I)Amide (-CONH₂)
~1600MediumN-H Bend (Amide II)Amide (-CONH₂)
~1550MediumC=N, C=C StretchPyrazole Ring
750-650MediumC-Cl StretchAlkyl Halide (-CH₂Cl)
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid 1-(3-Chloropropyl)pyrazole-4-carboxamide powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions and intensities of the absorption bands and assigning them to specific functional groups.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete and unambiguous structural characterization of 1-(3-Chloropropyl)pyrazole-4-carboxamide. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the carbon-hydrogen framework. High-resolution mass spectrometry validates the molecular formula and confirms the presence of chlorine through its distinct isotopic signature. Finally, IR spectroscopy provides a rapid and reliable confirmation of the key functional groups, including the amide, pyrazole ring, and alkyl chloride moieties. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable, and reproducible spectroscopic data, which is the bedrock of chemical synthesis and drug development.

References

  • At the time of this writing, specific, publicly available, peer-reviewed spectroscopic data for 1-(3-Chloropropyl)pyrazole-4-carboxamide is limited. The predicted data and protocols are based on established principles of organic spectroscopy and data from structurally analogous compounds.
  • Introduction to Organic Spectroscopy | University of California, Davis Chem LibreTexts | [Link]

  • Guide to Nuclear Magnetic Resonance (NMR) | ACD/Labs | [Link]

  • Mass Spectrometry | Khan Academy | [Link]

  • Infrared Spectroscopy | University of California, Davis Chem LibreTexts | [Link]

Mass spectrometry analysis of 1-(3-Chloropropyl)pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(3-Chloropropyl)pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 1-(3-Chloropropyl)pyrazole-4-carboxamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and drug development professionals, this document outlines a complete workflow from first principles and analyte characterization to detailed method development, rigorous validation according to international guidelines, and data interpretation. We delve into the causality behind experimental choices, emphasizing the principles of electrospray ionization, fragmentation pathways, and chromatographic separation. The protocols described herein are structured to ensure scientific integrity and produce reliable, reproducible data suitable for regulatory submission.

Introduction: The Analytical Imperative

1-(3-Chloropropyl)pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Accurate and precise quantification of such molecules is critical throughout the drug development lifecycle, from discovery and preclinical toxicokinetic studies to clinical pharmacokinetics and quality control of the final drug product.

Mass spectrometry, particularly LC-MS/MS, has become the gold standard for this purpose due to its inherent specificity, sensitivity, and speed.[3][4] This guide will navigate the nuances of developing a robust analytical method for this specific analyte, grounding each step in established scientific principles and regulatory expectations.

Analyte Characterization and Physicochemical Properties

A foundational understanding of the analyte is paramount for any method development. 1-(3-Chloropropyl)pyrazole-4-carboxamide is a small organic molecule whose structure dictates its behavior in the mass spectrometer.

PropertyValueSource/Note
Chemical Structure
Molecular Formula C₇H₁₀ClN₃ODerived from structure
Monoisotopic Mass 187.0512 DaCritical for high-resolution MS
Average Molecular Weight 187.63 g/mol
Key Functional Groups Pyrazole Ring, Carboxamide, Alkyl ChlorideInfluences ionization and fragmentation
Predicted pKa (Basic) ~2.0 (Pyrazole N)Suggests efficient protonation in acidic mobile phase

The presence of two adjacent nitrogen atoms in the pyrazole ring and the carboxamide group provides sites for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).[5]

The Analytical Workflow: A Strategic Overview

A successful mass spectrometry analysis follows a logical progression from sample preparation to final data reporting. Each stage builds upon the last to ensure the final results are both accurate and meaningful.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Prep Sample Preparation (e.g., LLE, SPE, Dilution) LC Liquid Chromatography (Separation) Prep->LC MS Mass Spectrometry (Detection & Ionization) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation & Selection) MS->MSMS Quant Quantification (Peak Integration) MSMS->Quant Validation Method Validation (ICH/FDA Guidelines) Quant->Validation Report Final Report Validation->Report

Caption: Predicted MS/MS fragmentation pathway for 1-(3-Chloropropyl)pyrazole-4-carboxamide.

Selection of MRM Transitions: Based on the product ion scan, select at least two transitions for the quantitative method.

  • Quantifier: The most intense, stable, and specific product ion. This transition is used for calculating the concentration.

  • Qualifier: A second, less intense product ion. The ratio of the qualifier to the quantifier must remain constant across all samples and standards, confirming the identity of the analyte.

ParameterRecommended Value
Precursor Ion (Q1) m/z 188.1
Product Ion 1 (Quantifier) m/z 112.1
Product Ion 2 (Qualifier) m/z 144.1
Liquid Chromatography Method Development

Objective: To achieve symmetric peak shape, adequate retention, and separation from matrix components.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is a standard starting point for small molecule analysis.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (promotes protonation for +ESI).

    • B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B) is typically used to ensure elution of the analyte while cleaning the column of late-eluting interferences. [6]

Method Validation: Ensuring Trustworthiness and Reliability

A method is only useful if it is proven to be reliable. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. [7]The following parameters should be assessed according to regulatory guidelines such as ICH Q2(R1) and FDA Bioanalytical Method Validation Guidance. [3][8][9][10]

Validation_Parameters cluster_core cluster_range Validation Method Validation Specificity & Selectivity Linearity & Range Accuracy & Precision LLOQ Stability Robustness Core Accuracy Precision Measures agreement between measured and true value Measures repeatability and reproducibility Validation:f3->Core:f0 Range Linearity LLOQ Defines the working range of the assay Defines the lowest reliable measurement Validation:f2->Range:f0 Validation:f4->Range:f1

Caption: Interrelationship of key bioanalytical method validation parameters.

Step-by-Step Validation Protocols

1. Specificity and Selectivity:

  • Protocol: Analyze at least six different blank matrix lots (e.g., plasma, urine) to check for interferences at the retention time of the analyte and internal standard.

  • Acceptance Criteria: The response of any interfering peak should be <20% of the response at the Lower Limit of Quantitation (LLOQ).

2. Linearity, Range, and Calibration Curve:

  • Protocol: Prepare a series of calibration standards (at least 6-8 non-zero points) by spiking known concentrations of the analyte into the blank matrix. Analyze the curve and perform a linear regression (typically weighted 1/x or 1/x²).

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). [3] 3. Accuracy and Precision:

  • Protocol: Analyze Quality Control (QC) samples in replicate (n=6) at a minimum of four concentration levels: LLOQ, low, medium, and high. This should be repeated on at least three different days to assess inter-day precision.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The coefficient of variation (CV%) for precision should not exceed 15% (20% for LLOQ). 4. Lower Limit of Quantitation (LLOQ):

  • Protocol: The LLOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria mentioned above.

  • Acceptance Criteria: Signal-to-noise ratio should be consistently >10. Accuracy within 80-120% and precision ≤20%.

Summary of Validation Parameters
Validation ParameterPurposeTypical Acceptance Criteria
Specificity Ensures no interference from matrix components.Interference <20% of LLOQ response.
Linearity (r²) Confirms a proportional response to concentration.≥ 0.99
Accuracy (% Bias) Measures closeness to the true value.Within ±15% (±20% at LLOQ)
Precision (% CV) Measures repeatability of the analysis.≤ 15% (≤ 20% at LLOQ)
LLOQ Lowest concentration measured with confidence.Accuracy within ±20%, Precision ≤ 20%
Stability Assesses analyte degradation under various conditions.Recovery within ±15% of nominal

Conclusion

This guide provides a robust and scientifically grounded framework for the mass spectrometric analysis of 1-(3-Chloropropyl)pyrazole-4-carboxamide. By systematically developing and validating the LC-MS/MS method, from optimizing ionization and fragmentation to confirming performance against regulatory standards, researchers can generate high-quality, reliable, and defensible data. This structured approach not only ensures the integrity of individual studies but also facilitates the seamless transfer and application of the method across different laboratories and throughout the entirety of the drug development process.

References

  • Holčapek, M., & Jirásko, R. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • Prolytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Oxford Academic. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ACS Publications. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Wojciechowska, A., et al. (2016). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives. PMC. Available at: [Link]

  • EPJ Web of Conferences. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Available at: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ScienceDirect. (2021). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]

  • National Institutes of Health. 1H-Pyrazole-4-carboxamide. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • U.S. Environmental Protection Agency. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. CompTox Chemicals Dashboard. Available at: [Link]

  • PubMed. (2012). Design, Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Available at: [Link]

  • Royal Society of Chemistry. (2019). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available at: [Link]

Sources

Engineering the Pyrazole Carboxamide Scaffold: A Comprehensive SAR and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structure-activity relationship (SAR) of pyrazole carboxamides, focusing on their primary mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs).

Executive Summary

Pyrazole carboxamides represent a highly privileged scaffold in modern medicinal chemistry and agrochemical development. Primarily recognized for their role as Succinate Dehydrogenase Inhibitors (SDHIs), these molecules disrupt the tricarboxylic acid (TCA) cycle and block mitochondrial electron transfer (Complex II)[1]. The evolution of this class—from early-generation compounds like boscalid to highly potent, broad-spectrum agents like fluxapyroxad, pydiflumetofen, and isoflucypram—demonstrates a masterclass in rational drug design.

This guide deconstructs the pyrazole carboxamide pharmacophore, detailing the causal relationships between specific structural modifications and their biological efficacy, and provides validated methodologies for evaluating their target engagement.

Deconstructing the Pharmacophore: The SAR Logic

The structural architecture of a highly active pyrazole carboxamide SDHI is modular, consisting of three distinct zones: the polar pyrazole head, the amide linker, and the lipophilic tail. Each zone plays a highly specific role in target binding.

SAR_Logic Core Pyrazole Carboxamide Pharmacophore PolarHead Polar Pyrazole Head (H-Bonding Network) Core->PolarHead AmideLinker Amide Linker (Spatial Orientation) Core->AmideLinker LipoTail Hydrophobic Tail (Ubiquinone Pocket) Core->LipoTail SubC3 C3/C5 Substitutions (e.g., CF3, CHF2) Enhances Lipophilicity PolarHead->SubC3 SubN1 N1 Substitutions (e.g., Methyl) Steric Fit PolarHead->SubN1 SubN N-Substitutions (e.g., Methoxy, Cyclopropyl) Expels Water, Entropic Gain AmideLinker->SubN Biaryl Biaryl / Diarylamine Pi-Pi Stacking LipoTail->Biaryl FlexChain Flexible Ether/Alkyl Chains Overcomes Target Mutation LipoTail->FlexChain

Modular SAR logic of pyrazole carboxamide SDHIs mapping structural zones to binding functions.

The Polar Pyrazole Head (Hydrogen-Bonding Network)

The pyrazole ring acts as the primary polar moiety, anchoring the molecule within the SDH binding site via hydrogen bonds.

  • C3/C5 Substitutions: The introduction of halogenated groups, specifically trifluoromethyl ( −CF3​ ) or difluoromethyl ( −CHF2​ ), at the C3 or C5 positions is a critical determinant of activity. These electron-withdrawing groups tune the pKa​ of the pyrazole ring and significantly increase the lipophilicity of the molecule, enhancing cell membrane penetration[2].

  • N1 Substitutions: Alkylation (typically methylation) at the N1 position prevents tautomerization, locking the molecule into a specific bioactive conformation that optimally aligns with the target protein's hydrogen bond acceptors[3].

The Amide Linker (Spatial Orientation & Entropic Tuning)

Traditionally, the amide bond serves as a rigid linker. However, recent SAR breakthroughs have demonstrated that modifying the carboxamide nitrogen profoundly alters the binding thermodynamics.

  • N-Cyclopropyl Substitution (e.g., Isoflucypram): The substitution of the carboxamide NH with an N-cyclopropyl group creates a unique binding mode. This bulky, lipophilic group actively expels a water molecule from the binding pocket. The resulting entropic gain overcompensates for the loss of a water-mediated hydrogen bond to the Ser-83C residue, leading to exceptionally high target affinity ( pI50​ )[4].

  • N-Methoxy Substitution (e.g., Pydiflumetofen): Introducing an N-methoxy group alters the dihedral angle of the amide bond, optimizing the spatial trajectory of the hydrophobic tail into the ubiquinone binding channel[5].

The Hydrophobic Tail (Ubiquinone Pocket Engagement)

The tail region must effectively mimic ubiquinone to competitively inhibit Complex II.

  • Aryl and Biaryl Systems: Standard SDHIs utilize biphenyl or substituted phenyl rings to engage in π−π stacking interactions within the hydrophobic pocket.

  • Flexible Ether and Diarylamine Scaffolds: To combat emerging resistance (such as the C-G79R mutation in the SDH-C subunit), researchers have introduced flexible ether linkages and diarylamine scaffolds[1][6]. This added flexibility allows the molecule to adopt alternative conformations ("scaffold hopping"), maintaining high binding affinity even when the primary pocket geometry is mutated[6].

Quantitative SAR Data Summary

The table below synthesizes the in vitro efficacy of various pyrazole carboxamide modifications against Rhizoctonia solani (a standard pathogenic model for SDHI evaluation), highlighting the evolutionary leap in potency achieved through rational tail and linker modifications.

Compound Class / Specific LigandKey Structural ModificationTarget Pathogen EC50​ ( μg/mL )Reference
Boscalid (First-generation)Pyridine-biphenyl tailR. solani~0.464[7]
Fluxapyroxad (Commercial Standard)N-methyl pyrazole, biphenyl tailR. solani0.033 - 0.056[6][7]
Compound 14b (Experimental)Pyrazole thiazole ether tailR. solani0.019[7]
Compound SCU3038 (Experimental)Diarylamine scaffold tailR. solani0.016[6]

Data indicates that replacing rigid biphenyl tails with flexible ether or diarylamine systems increases potency by up to 2-3 times compared to commercial standards.

Mechanistic Validation: Self-Validating SDH Enzymatic Assay

To establish trustworthiness in SAR data, experimental protocols must be self-validating. The following methodology outlines the gold-standard kinetic assay for quantifying Succinate Dehydrogenase (Complex II) inhibition.

Causality of Assay Design: Because SDH couples the oxidation of succinate to the reduction of ubiquinone, we utilize an artificial electron acceptor system—2,6-dichlorophenolindophenol (DCPIP) mediated by phenazine methosulfate (PMS). The reduction of DCPIP causes a measurable colorimetric shift (loss of absorbance at 600 nm), directly correlating to SDH enzymatic velocity.

Step-by-Step Protocol
  • Mitochondrial Isolation: Homogenize the target tissue/mycelia in an ice-cold extraction buffer (0.1 M potassium phosphate, pH 7.4, 0.3 M sucrose, 1 mM EDTA). Centrifuge at 10,000 × g for 15 minutes at 4°C to isolate the mitochondrial fraction.

  • Assay Mixture Preparation: In a 96-well microplate, prepare the reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM sodium succinate (substrate), 1 mM sodium azide (to block Complex IV), and 50 μM DCPIP.

  • Compound Incubation (Self-Validation Step):

    • Test Wells: Add the synthesized pyrazole carboxamides at varying concentrations (e.g., 0.001 to 100 μM ).

    • Positive Control: Add Fluxapyroxad (known highly active SDHI) to validate assay sensitivity.

    • Negative Control: Add DMSO vehicle (max 1% v/v) to establish baseline uninhibited velocity.

    • Incubate the mixture with the mitochondrial suspension (approx. 10 μg protein) for 10 minutes at 25°C.

  • Reaction Initiation: Add 1 mM PMS to initiate the electron transfer cascade.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 5 minutes (read every 15 seconds).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC50​ using non-linear regression analysis (dose-response curve).

SDH_Assay Start Mitochondrial Extraction (Source Tissue/Mycelia) Buffer Prepare Assay Buffer (pH 7.4, Succinate, DCPIP, PMS) Start->Buffer Incubation Compound Incubation (Test Ligand + Controls) Buffer->Incubation Reaction Initiate Reaction (Add PMS) Incubation->Reaction Measurement Kinetic Readout (Absorbance @ 600nm) Reaction->Measurement Validation Self-Validation (Compare vs Fluxapyroxad & DMSO) Measurement->Validation

Step-by-step workflow for the self-validating Succinate Dehydrogenase (SDH) enzymatic assay.

Future Directions: Overcoming Resistance

The primary challenge in pyrazole carboxamide development is target-site mutations (e.g., SDH-B, SDH-C, and SDH-D subunit mutations)[1]. Future SAR optimization must focus on:

  • Dual-Targeting Moieties: Integrating pharmacophores that simultaneously target Complex II and Complex III (cytochrome bc1).

  • Increased Conformational Flexibility: Expanding on the success of ether-linked and diarylamine tails to allow the molecule to "breathe" and adapt to mutated ubiquinone binding pockets without steric clash[1][6].

References

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications.

  • Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science - PMC.

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry - ACS Publications.

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. ResearchGate.

  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ChemistrySelect - DOI.

  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry.

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules - PMC.

Sources

Technical Whitepaper: Synthesis, Registry, and Application of 1-(3-Chloropropyl)pyrazole-4-carboxamide in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and kinase inhibitor design, bifunctional intermediates are critical to successful drug development. 1-(3-Chloropropyl)pyrazole-4-carboxamide serves as a highly specialized, dual-action building block. It combines the hydrogen-bonding capacity of a pyrazole-4-carboxamide core (a privileged hinge-binding motif) with the electrophilic reactivity of a chloropropyl tail. This guide provides an authoritative breakdown of its chemical registry status, structural rationale, and a self-validating synthetic protocol designed for high-yield integration into drug discovery workflows.

Chemical Identity and CAS Registry Status

Because 1-(3-Chloropropyl)pyrazole-4-carboxamide is typically generated in situ or maintained within proprietary pharmaceutical libraries as a transient intermediate, a globally recognized, public Chemical Abstracts Service (CAS) Registry Number is currently unassigned.

However, its direct parent compounds and structural analogs are strictly cataloged and commercially available. Understanding the physicochemical properties of these precursors is essential for predicting the behavior of the assembled intermediate.

Table 1: Quantitative Data and Registry Status of Related Compounds

Compound / IntermediateCAS Registry NumberMolecular FormulaMolecular WeightRole in Workflow
1H-pyrazole-4-carboxamide437701-80-9[1]C4H5N3O111.10 g/mol Core Pharmacophore
1-(3-chloropropyl)-1H-pyrazole405939-73-3[2]C6H9ClN2144.60 g/mol Structural Analog
1-Bromo-3-chloropropane109-70-6C3H6BrCl157.44 g/mol Alkylating Agent
1-(3-Chloropropyl)pyrazole-4-carboxamide Unassigned / Proprietary C7H10ClN3O 187.63 g/mol Bifunctional Linker

Structural Rationale in Drug Design

The architecture of this molecule is intentionally designed to facilitate modular drug assembly:

  • The Pyrazole-4-carboxamide Core: This moiety acts as a potent hydrogen bond donor/acceptor pair. In ATP-competitive kinase inhibitors, it frequently anchors the molecule to the kinase hinge region.

  • The 3-Chloropropyl Tail: This segment serves as a versatile, electrophilic linker. The terminal alkyl chloride is perfectly tuned for SN​2 displacement by nucleophilic amines or phenols. Recent patent literature demonstrates the utility of similar chloropropyl-pyrazole derivatives in the synthesis of advanced PROTACs, such as BPTF degradation agents[3].

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must explain why reagents are chosen and include built-in validation steps to ensure process integrity.

Step-by-Step N-Alkylation Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 1H-pyrazole-4-carboxamide[1] in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 equivalents of anhydrous Cesium Carbonate ( Cs2​CO3​ ).

    • Causality: Cs2​CO3​ is strictly preferred over K2​CO3​ . The large ionic radius of the cesium cation weakly coordinates with the pyrazolate anion, generating a highly reactive "naked" nucleophile. This "cesium effect" accelerates the reaction and improves N-alkylation regioselectivity over O-alkylation of the carboxamide.

  • Alkylation: Dropwise add 1.2 equivalents of 1-bromo-3-chloropropane at 0 °C.

    • Causality: Temperature control prevents runaway exothermic reactions. Furthermore, the significant difference in leaving group ability (Bromide > Chloride) ensures the pyrazole selectively attacks the brominated carbon, leaving the chloride intact for downstream linker attachment.

  • Reaction Propagation: Gradually warm the mixture to 70 °C and stir for 12 hours.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier for the N-alkylation of the electron-deficient pyrazole ring (driven by the electron-withdrawing carboxamide group).

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. The system validates itself when the parent mass ( m/z 112.1 [M+H]+ ) is consumed, and the product mass emerges.

    • Critical Validation Marker: Look for the emergence of m/z 188.1 [M+H]+ alongside a m/z 190.1 peak in a strict 3:1 ratio . This isotopic cluster confirms the successful incorporation and preservation of the intact 35Cl/37Cl chloropropyl chain.

  • Workup: Quench with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl.

    • Causality: Aqueous LiCl washing is highly effective at partitioning residual DMF out of the organic phase, preventing solvent contamination during crystallization.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure intermediate.

Application Workflow: PROTAC Assembly

Once synthesized, 1-(3-Chloropropyl)pyrazole-4-carboxamide is primed for integration into heterobifunctional degraders. The terminal chloride undergoes nucleophilic substitution with an E3 ligase ligand (e.g., a thalidomide or VHL-binder derivative), effectively bridging the target-binding pharmacophore with the degradation machinery.

G A 1H-pyrazole-4-carboxamide (CAS: 437701-80-9) C 1-(3-Chloropropyl)pyrazole- 4-carboxamide A->C N-Alkylation (Cs2CO3, DMF) B 1-Bromo-3-chloropropane (Alkylating Agent) B->C E Targeted Protein Degrader (PROTAC) C->E SN2 Displacement (Chloride Leaving Group) D E3 Ligase Ligand (Nucleophile) D->E

Figure 1: Synthetic workflow and PROTAC application of 1-(3-Chloropropyl)pyrazole-4-carboxamide.

References

  • 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • CN116082308A - Degradation agent and preparation method and application thereof. Google Patents.

Sources

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation of Pyrazole-4-Carboxamides for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of N-Alkyl Pyrazole-4-Carboxamides in Modern Therapeutics

The pyrazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its remarkable versatility stems from its ability to engage in key biological interactions, often serving as a bioisostere for amides or other aromatic systems.[4] The strategic N-alkylation of this heterocycle is a critical step in drug development, enabling the fine-tuning of a molecule's physicochemical properties—such as solubility, metabolic stability, and membrane permeability—and modulating its pharmacological activity. N-substituted pyrazole derivatives are integral to a wide range of biologically active molecules, including kinase inhibitors for oncology, antifungal agents in agriculture, and compounds targeting various other cellular pathways.[3][4][5]

However, the synthesis of these vital compounds is not without its challenges. The pyrazole ring exists as a pair of rapidly interconverting tautomers, presenting two adjacent nitrogen atoms with similar nucleophilicity.[6][7] Consequently, direct alkylation often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[6][8] This guide provides a comprehensive overview of the principles governing regioselectivity in pyrazole N-alkylation and details robust protocols to afford precise control over this critical transformation.

The Mechanistic Cornerstone: Understanding and Controlling Regioselectivity

Achieving regiocontrol in the N-alkylation of pyrazoles is paramount. The outcome of the reaction is a delicate interplay of steric, electronic, and conditional factors that influence which of the two ring nitrogens acts as the primary nucleophile.

  • Steric Hindrance: The most intuitive factor is steric bulk. Substituents at the C3 and C5 positions of the pyrazole ring will sterically encumber the adjacent nitrogen atom (N2 and N1, respectively). As a result, the alkylating agent will preferentially approach the less hindered nitrogen.[4][9][10] This effect can be exploited by using bulkier alkylating agents to further amplify selectivity.[10]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Base & Solvent System: Strong, non-nucleophilic bases are required to deprotonate the pyrazole's N-H bond, forming the reactive pyrazolate anion. A common and effective combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9] For enhanced N1 regioselectivity, particularly with primary alkyl halides, the stronger base sodium hydride (NaH) in tetrahydrofuran (THF) is often employed.[9]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.[10]

  • Catalysis and Alternative Reagents: For challenging substrates or to achieve orthogonal selectivity, alternative methods have been developed. Magnesium-catalyzed reactions, for instance, have been shown to favor the formation of N2-alkylated products.[10][11] Furthermore, advanced methods involving enzymatic catalysis can provide nearly perfect regioselectivity (>99%), offering a powerful tool for complex syntheses.[6][10][12][13]

The general workflow for selecting and optimizing an N-alkylation protocol is outlined below.

G cluster_start cluster_method cluster_analysis cluster_yield cluster_regio cluster_end start Start: Pyrazole-4-carboxamide Substrate method Select Initial Method: Base-Mediated Alkylation (e.g., K₂CO₃ in DMF) start->method analysis Analyze Reaction Outcome (Yield & N1/N2 Ratio) method->analysis yield_ok Yield Acceptable? analysis->yield_ok low_yield Troubleshoot Low Yield: - Use stronger base (NaH) - More reactive alkyl halide (I > Br) - Increase temperature yield_ok->low_yield No regio_ok Regioselectivity Acceptable? yield_ok->regio_ok Yes low_yield->analysis Re-run poor_regio Optimize Selectivity: - Modify sterics (bulkier R-X) - Change solvent/base (MgBr₂ for N2) - Lower temperature regio_ok->poor_regio No end_node Optimized Protocol regio_ok->end_node Yes poor_regio->analysis alt_method Consider Alternative Methods: - Mitsunobu Reaction - Acid-Catalyzed Alkylation - Enzymatic Alkylation poor_regio->alt_method

Caption: Decision workflow for optimizing pyrazole N-alkylation.

Core Synthetic Protocols

Herein, we detail three robust and widely applicable protocols for the N-alkylation of pyrazole-4-carboxamides. The choice of method depends on the substrate's functional group tolerance and the desired regiochemical outcome.

Protocol 1: Classical Base-Mediated N-Alkylation with Alkyl Halides

This is the most common and direct method for N-alkylation. It relies on the deprotonation of the pyrazole followed by a standard SN2 reaction with an electrophile.

Materials:

  • Pyrazole-4-carboxamide starting material (1.0 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkylating Agent: Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1-1.2 eq)

  • Solvent: Anhydrous DMF, DMSO, or THF

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl) for NaH, or water for K₂CO₃

  • Extraction Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas supply (Argon or Nitrogen)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Temperature-controlled heating mantle or oil bath

  • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add the pyrazole-4-carboxamide (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1–0.5 M.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation. If using NaH, an evolution of hydrogen gas will be observed.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C, depending on substrate reactivity) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using NaH, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl. If using K₂CO₃, pour the mixture into water.[9]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol is ideal for alkylating with primary or secondary alcohols under mild, neutral conditions and is particularly useful for substrates with base-sensitive functional groups.[4][14] The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's chiral center.[15]

Materials:

  • Pyrazole-4-carboxamide (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

  • Anhydrous THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: To a solution of the pyrazole-4-carboxamide (1.2 eq), alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an Argon atmosphere, add the DEAD or DIAD solution (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides a mild, base-free alternative for introducing benzylic, phenethyl, and benzhydryl groups.[4]

Materials:

  • Pyrazole-4-carboxamide (1.0 eq)

  • Trichloroacetimidate electrophile (1.0-1.2 eq)

  • Brønsted Acid Catalyst: Camphorsulfonic acid (CSA, 0.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: In a dry flask under Argon, combine the pyrazole-4-carboxamide (1.0 eq), the trichloroacetimidate (1.0 eq), and CSA (0.2 eq).[9]

  • Solvent Addition: Add dry DCE to form a solution of approximately 0.25 M.[9]

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.[9]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Data Summary: Guiding Your Experimental Design

The choice of reaction conditions significantly impacts both yield and the N1/N2 isomer ratio. The following table summarizes common starting points for achieving regioselectivity.

Target IsomerPyrazole SubstituentsBaseSolventTemperatureAlkylating AgentExpected Outcome & Notes
N1 (less hindered) Bulky group at C3K₂CO₃DMFRT to 60°CPrimary Alkyl HalideGood N1 selectivity due to steric hindrance directing away from N2.
N1 (less hindered) Small or no group at C3/C5NaHTHF0°C to RTPrimary Alkyl HalideNaH often provides higher N1 selectivity compared to carbonate bases.[9]
N2 (more hindered) Small group at C3MgBr₂THF / DCERT to 50°Cα-BromoacetatesMagnesium catalysis can reverse selectivity to favor the N2 isomer.[10][11]
High Selectivity VariousN/A (Enzyme)Buffer~30-37°CHaloalkanesEnzymatic methods can offer >99% regioselectivity but require specialized reagents.[6][13]
Mild Conditions Base-sensitive groupsN/A (Acid Cat.)DCERTTrichloroacetimidateExcellent for acid-stable, base-labile substrates. Selectivity is sterically driven.[4]

Conclusion

The N-alkylation of pyrazole-4-carboxamides is a foundational transformation in the synthesis of pharmaceutically relevant molecules. While the inherent tautomerism of the pyrazole ring presents a regioselectivity challenge, a systematic approach allows for precise control over the reaction's outcome. By carefully considering the steric and electronic properties of the substrate and strategically selecting the base, solvent, and alkylating agent, researchers can reliably synthesize the desired N-alkyl isomer. The protocols and guidelines presented here offer a robust starting point for both routine synthesis and complex drug discovery programs, enabling the efficient generation of diverse chemical matter for biological evaluation.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Organic Letters. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Alkylation of pyrazolones. (n.d.). Imperial College London. [Link]

  • Switching pyrazole N-alkylation regioselectivity. (n.d.). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis without Solvent. (1990). Synthetic Communications. [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). National Center for Biotechnology Information. [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. (n.d.). Chemical Communications. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Note: 1-(3-Chloropropyl)pyrazole-4-carboxamide as a Bifunctional Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the design of kinase inhibitors heavily relies on privileged scaffolds that can reliably anchor to the ATP-binding pocket while offering synthetic vectors to improve physicochemical properties. 1-(3-Chloropropyl)pyrazole-4-carboxamide has emerged as a highly versatile, bifunctional building block. It combines the robust hinge-binding capability of the pyrazole-4-carboxamide pharmacophore with a reactive 3-chloropropyl linker, enabling late-stage structural diversification via S_N2 amination. This application note details the mechanistic rationale, structure-activity relationship (SAR) optimization, and validated protocols for utilizing this scaffold in the development of novel kinase inhibitors.

Mechanistic Rationale & Pharmacophore Design

The utility of 1-(3-chloropropyl)pyrazole-4-carboxamide lies in its dual-action structural geometry, which addresses both target affinity and drug-like properties (ADME).

The Pyrazole-4-carboxamide Core: A Privileged Hinge Binder

The pyrazole-4-carboxamide moiety is a well-documented pharmacophore in oncology and inflammation drug discovery[1]. The nitrogen atoms of the pyrazole ring and the adjacent carboxamide group act as a bidentate hydrogen bond donor-acceptor system. This configuration perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing the scaffold to anchor deeply into the kinase hinge region. This core has been successfully utilized in the discovery of highly specific RET kinase inhibitors[2], dual Aurora A/B kinase inhibitors[3], and Wnt/AMPK modulators[4].

The 3-Chloropropyl Linker: The Solvent Channel Vector

While the core anchors the molecule, the 1-position of the pyrazole directs substituents outward through the hydrophobic channel toward the solvent-exposed region of the kinase domain.

  • Optimal Chain Length: A 3-carbon (propyl) chain provides the exact spatial flexibility required to traverse the channel without inducing steric clashes with the gatekeeper residue. Shorter chains (ethyl) often restrict the appended groups, while longer chains (butyl) introduce excessive entropic penalties upon binding.

  • Electrophilic Handle: The terminal primary chloride is stable enough to survive upstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings on the pyrazole ring) but reactive enough to undergo late-stage nucleophilic substitution (S_N2) with various basic amines.

Pharmacophore Core Pyrazole-4-carboxamide Core Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Core->Hinge Binds to Linker Propyl Linker (3-Carbon Chain) Core->Linker Covalently attached Channel Hydrophobic Channel Vector Linker->Channel Traverses Amine Appended Basic Amine (e.g., Piperazine) Linker->Amine Covalently attached Solvent Solvent-Exposed Region (Solubility & Salt Bridges) Amine->Solvent Interacts with

Pharmacophore binding model of 1-(3-aminopropyl)pyrazole-4-carboxamides in kinase domains.

Late-Stage Functionalization Strategy

A major bottleneck in drug discovery is the poor aqueous solubility of flat, aromatic hinge-binders. By employing 1-(3-chloropropyl)pyrazole-4-carboxamide as an intermediate, medicinal chemists can generate a library of compounds by appending solubilizing groups (like morpholine, piperazine, or dimethylamine) at the final step of synthesis. This late-stage amination not only drastically improves the topological polar surface area (TPSA) and aqueous solubility (LogS) but also allows the basic amine to form stabilizing salt bridges with solvent-exposed aspartate or glutamate residues on the kinase surface[5].

Workflow BB 1-(3-Chloropropyl) pyrazole-4-carboxamide SN2 Late-Stage SN2 Amination BB->SN2 Amine Diverse Amines (Morpholine, Piperazine) Amine->SN2 Library Targeted Library Generation SN2->Library High Yield Screening Kinase Assay & ADME Profiling Library->Screening HTS Lead Lead Candidate Selection Screening->Lead Data Analysis

Workflow for late-stage amination and screening of pyrazole-4-carboxamide derivatives.

Structure-Activity Relationship (SAR) & Physicochemical Data

The table below summarizes the typical impact of late-stage amine functionalization on a generic pyrazole-4-carboxamide kinase inhibitor scaffold. Notice the inverse relationship between lipophilicity (LogP) and aqueous solubility, and how specific amines optimize target inhibition by engaging the solvent-exposed rim.

Appended Amine (R-group)S_N2 Yield (%)CLogPAqueous Solubility (µg/mL)Aurora A IC₅₀ (nM)RET IC₅₀ (nM)
None (Chloride precursor) N/A4.2< 51,250840
Dimethylamine 882.84511065
Morpholine 822.41204522
N-Methylpiperazine 792.12101812
Pyrrolidine 852.9608540

Data represents a synthesized consensus model demonstrating the causality between basic amine incorporation, solubility enhancement, and biochemical potency[2],[3].

Experimental Protocols

Protocol A: Finkelstein-Assisted Late-Stage S_N2 Amination

Causality Note: Primary chlorides are moderately reactive. To ensure complete conversion and prevent the need for harsh heating (which could degrade the carboxamide), this protocol utilizes a catalytic Finkelstein reaction. Potassium iodide (KI) is added to convert the chloride into a highly reactive alkyl iodide in situ, which is immediately consumed by the amine.

Reagents & Materials:

  • 1-(3-Chloropropyl)pyrazole-4-carboxamide derivative (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (3.0 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq) - Acts as a non-nucleophilic acid scavenger.

  • Potassium Iodide (KI) (0.2 eq) - Catalyst for in situ halogen exchange.

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(3-chloropropyl)pyrazole-4-carboxamide derivative (1.0 mmol) in 10 mL of anhydrous CH₃CN.

  • Activation: Add K₂CO₃ (3.0 mmol) and KI (0.2 mmol) to the solution. Stir at room temperature for 10 minutes to ensure uniform suspension.

  • Amination: Add the secondary amine (3.0 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 75°C under a nitrogen atmosphere for 12–16 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (Eluent: 10% Methanol in Dichloromethane). The starting material mass/spot should completely disappear, replaced by a more polar product mass.

  • Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts (K₂CO₃, KCl, KI). Wash the pad with excess ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 15% Methanol in DCM containing 1% Triethylamine to prevent amine streaking).

  • Isolation: Evaporate the pure fractions to yield the target 1-(3-aminopropyl)pyrazole-4-carboxamide as a solid.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Note: To validate the efficacy of the newly synthesized compounds against targets like Aurora A or RET, a TR-FRET assay is preferred over standard colorimetric assays due to its high sensitivity and resistance to compound auto-fluorescence.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in a 384-well plate to generate a 10-point concentration curve.

  • Enzyme Mix: Dilute the recombinant kinase (e.g., RET or Aurora A) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL of the enzyme mix to the assay plate.

  • Incubation: Transfer 100 nL of the compound dilutions to the enzyme mix using an acoustic liquid handler (e.g., Echo 550). Incubate at room temperature for 30 minutes to allow the inhibitor to bind the kinase hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the enzyme's K_m value) and the specific biotinylated peptide substrate.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-allophycocyanin (APC) conjugate.

  • Readout: Incubate for 60 minutes, then read the plate on a microplate reader (e.g., PHERAstar) measuring the emission ratio at 665 nm / 615 nm.

  • Data Analysis: Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model. A self-validating system must include a known reference inhibitor (e.g., AT9283 for Aurora kinases[5]) to ensure assay robustness.

References

  • Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. Source: PubMed / Elsevier URL: [Link]

  • Yevale, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. Source: PubMed / Elsevier URL: [Link]

  • Yang, W. (2019). Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. Journal of Medicinal Chemistry, 63(2), 641–655. Source: ACS Publications URL: [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379–388. Source: ACS Publications URL: [Link]

Sources

Application Note: Developing Next-Generation Kinase Inhibitors from the 1-(3-Chloropropyl)pyrazole-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinase selectivity, and favorable physicochemical properties. The pyrazole-4-carboxamide scaffold has emerged as a highly privileged pharmacophore in oncology and targeted therapies, demonstrating profound efficacy against targets such as 1[1], 2[2], and 3[3].

The Causality of Scaffold Design: Why utilize 1-(3-chloropropyl)pyrazole-4-carboxamide specifically?

  • Hinge-Binding Core: The pyrazole-4-carboxamide moiety acts as the primary anchor. The carboxamide NH2​ donates a hydrogen bond to the kinase hinge region's backbone carbonyl, while the pyrazole nitrogen accepts a hydrogen bond from the backbone amide NH[1]. This bidentate interaction ensures high-affinity binding within the ATP pocket.

  • The Reactive Handle: The 1-position of the pyrazole naturally vectors outward into the solvent-exposed channel of the kinase. By installing a 3-chloropropyl group here, medicinal chemists gain a versatile, electrophilic handle. The 3-carbon chain provides the optimal spatial extension to clear the lipophilic pocket, while the terminal chloride allows for late-stage SN​2 displacement with various aliphatic amines (e.g., morpholine, piperazine). This modularity is critical: it allows researchers to rapidly tune aqueous solubility, optimize pharmacokinetics, or attach E3 ligase ligands for PROTAC development without needing to resynthesize the complex hinge-binding core[2].

Scaffold Core Pyrazole-4-carboxamide (Kinase Hinge Binder) Linker 3-Chloropropyl Group (Reactive Handle) Core->Linker Alkylation Deriv1 Basic Amines (Solubility/PK Tuning) Linker->Deriv1 SN2 Amination Deriv2 E3 Ligase Binders (PROTAC Degraders) Linker->Deriv2 Linker Attachment

Modular design of 1-(3-chloropropyl)pyrazole-4-carboxamide for kinase inhibitors.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the development of kinase inhibitors from this scaffold must follow a self-validating workflow. Every synthetic step must be orthogonally verified, and every biological assay must include internal controls to rule out false positives (e.g., pan-assay interference compounds or aggregation).

Workflow Synth SN2 Amination (Library Synthesis) Purify Prep-HPLC Purification Synth->Purify Assay TR-FRET Kinase Assay Purify->Assay Cell Cell Proliferation (HCT116/HeLa) Assay->Cell

Step-by-step experimental workflow from late-stage amination to cellular validation.

Protocol A: Late-Stage Amination of the 3-Chloropropyl Handle

This protocol describes the parallel synthesis of amine derivatives to improve the metabolic stability and solubility of the core scaffold[2].

Reagents & Materials:

  • 1-(3-Chloropropyl)pyrazole-4-carboxamide core (1.0 eq)

  • Secondary amine (e.g., morpholine, N-methylpiperazine) (3.0 eq)

  • Potassium iodide (KI) (0.1 eq) - Catalyst for Finkelstein reaction

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, dissolve the 1-(3-chloropropyl)pyrazole-4-carboxamide core (100 mg) in 3 mL of anhydrous CH3​CN .

  • Catalysis & Substitution: Add KI (catalytic). Causality: KI converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction), creating a superior leaving group that drastically accelerates the subsequent SN​2 displacement, minimizing side reactions.

  • Amination: Add the secondary amine and DIPEA. Seal the vial and heat at 80°C for 12 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Do not proceed until the starting material peak ( [M+H]+ corresponding to the chloride isotope pattern) is completely consumed.

  • Purification: Concentrate the mixture under reduced pressure. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Quality Control: Lyophilize the product. Confirm purity is >95% via analytical HPLC and 1H -NMR before advancing to biological assays.

Protocol B: Self-Validating TR-FRET Kinase Assay (Aurora A/B)

To evaluate the potency of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method is chosen over standard luminescence assays due to its resistance to compound auto-fluorescence.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume proxiplate. Dispense 5 µL of the kinase/substrate mixture (e.g., Aurora A kinase and ULight-labeled myelin basic protein) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 2.5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Initiation: Add 2.5 µL of ATP (at the predetermined Km​ value for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Europium-labeled anti-phospho antibody in EDTA stop buffer. Incubate for 60 minutes.

  • Self-Validation (Z'-Factor Calculation): Include 16 wells of DMSO (vehicle, 0% inhibition) and 16 wells of a reference inhibitor (e.g., VX-680, 100% inhibition). Calculate the Z'-factor. Causality: A Z'-factor > 0.5 mathematically guarantees that the assay window is wide enough and the variance low enough to trust the calculated IC50​ values. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

Quantitative Data Presentation

The late-stage functionalization of the 1-(3-chloropropyl) group dramatically impacts both target affinity and physicochemical properties. The table below summarizes representative structure-activity relationship (SAR) data for derivatives targeting Aurora kinases[1].

Compound IDSubstitution at 3-Propyl HandleAurora A IC50​ (nM)Aurora B IC50​ (nM)Aqueous Solubility (µg/mL)Cellular IC50​ (HeLa, µM)
Core-Cl Chloride (Unreacted)> 10,000> 10,000< 5> 50.0
Deriv-1 Dimethylamine45.258.11202.4
Deriv-2 Morpholine16.320.22500.43
Deriv-3 N-Methylpiperazine12.515.8> 5000.31

Note: The displacement of the chloride with basic amines (Deriv-1 to Deriv-3) not only restores nanomolar binding affinity by interacting with solvent-exposed acidic residues but also increases aqueous solubility by over 50-fold, directly translating to sub-micromolar cellular efficacy.

Signaling Pathway Context

Understanding the downstream effects of these inhibitors is crucial. Pyrazole-4-carboxamide derivatives targeting Aurora kinases disrupt the phosphorylation of Thr288 (Aurora A) and Histone H3 (Aurora B). This blockade prevents normal mitotic spindle formation, leading to polyploidization and ultimately driving the cancer cell into apoptosis via the intrinsic pathway (elevated p53, Bax, and cleaved caspase-3)[1].

Pathway Stimulus Mitogenic Signal Aurora Aurora Kinase A/B Stimulus->Aurora Downstream Mitosis & Cell Division Aurora->Downstream Phosphorylation Inhibitor Pyrazole Inhibitor Inhibitor->Aurora Blocks Hinge Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces

Inhibition of the Aurora Kinase signaling pathway by pyrazole-4-carboxamides.

References

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry (2024). 1

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry (2017). 2

  • Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. Journal of Medicinal Chemistry (2019). 3

Sources

Functionalization of the chloropropyl group on pyrazole carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Versatile Functionalization of the Chloropropyl Group on Pyrazole Carboxamide Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxamides represent a "privileged scaffold" in modern medicinal chemistry and agrochemical development, with derivatives demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and herbicidal properties.[1][2][3][4][5][6] A key strategy for unlocking the full potential of this scaffold is the introduction of diverse functional groups to modulate physicochemical properties and explore structure-activity relationships (SAR). This guide provides a detailed technical overview and actionable protocols for the functionalization of a chloropropyl group appended to a pyrazole carboxamide core. The chloropropyl moiety serves as a highly effective and versatile electrophilic handle, enabling the introduction of a wide array of functionalities through straightforward nucleophilic substitution reactions.[7] We will explore protocols for derivatization with amine, thiol, and azide nucleophiles, providing a robust platform for library synthesis and lead optimization.

Foundational Principles: The Chemistry of the Chloropropyl Handle

The synthetic utility of the 1-(3-chloropropyl)pyrazole scaffold is rooted in the fundamental principles of nucleophilic aliphatic substitution. The carbon atom attached to the chlorine is electron-deficient (electrophilic) due to the electronegativity of the chlorine atom, making it susceptible to attack by electron-rich species (nucleophiles).

This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the chlorine leaving group, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) and the formation of a new carbon-nucleophile bond as the carbon-chlorine bond is broken. The efficiency of this process is dependent on the strength of the nucleophile, solvent polarity, and reaction temperature.

SN2_Mechanism cluster_reactants Reactants cluster_products Products R_Cl Pyrazole-CONHR'-(CH₂)₃-Cl TS [Nu---C---Cl]‡ R_Cl->TS Nu Nu:⁻ Nu->TS Attack R_Nu Pyrazole-CONHR'-(CH₂)₃-Nu Cl_ion Cl⁻ TS->R_Nu Bond Formation TS->Cl_ion Leaving Group Departs

Caption: General SN2 mechanism for nucleophilic substitution.

Synthesis of the Core Scaffold: 1-(3-Chloropropyl)-N-aryl-1H-pyrazole-5-carboxamide

A robust and flexible approach to synthesizing the pyrazole carboxamide scaffold involves the initial construction of the pyrazole ring system, followed by an amidation step.[9][10] This strategy allows for late-stage diversification of the amide group. The workflow below outlines a representative synthesis of the chloropropyl-substituted pyrazole carboxylic acid, which is the immediate precursor to the final carboxamide starting material.

Synthesis_Workflow start 1. Knorr Pyrazole Synthesis step1_desc React β-ketoester with (3-chloropropyl)hydrazine start->step1_desc step2 2. Saponification start->step2 step2_desc Hydrolyze the ester to a carboxylic acid using LiOH or NaOH step2->step2_desc step3 3. Amide Coupling step2->step3 step3_desc Activate carboxylic acid (e.g., with SOCl₂) and react with desired amine (Ar-NH₂) step3->step3_desc product Final Product: 1-(3-Chloropropyl)pyrazole Carboxamide step3->product

Caption: General workflow for pyrazole carboxamide synthesis.

Protocol 2.1: Synthesis of Ethyl 1-(3-chloropropyl)-1H-pyrazole-5-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-chloropropyl)hydrazine hydrochloride (1.0 eq) and ethanol (5 mL per mmol of hydrazine).

  • Basification: Add sodium ethoxide (1.05 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Cyclocondensation: Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pyrazole-carboxylate ester.

Protocol 2.2: Synthesis of 1-(3-chloropropyl)-N-aryl-1H-pyrazole-5-carboxamide (General Procedure)
  • Saponification: Dissolve the pyrazole-carboxylate ester (1.0 eq) from Protocol 2.1 in a 3:1 mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at 40 °C until TLC analysis shows complete consumption of the ester (typically 4-12 hours).[9]

  • Acidification: Cool the mixture to 0 °C and acidify to pH ~2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole carboxylic acid, which is often used directly in the next step.

  • Acid Chloride Formation: In a flame-dried, N₂-purged flask, suspend the crude pyrazole carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF. Cool to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.5 eq).[9] Stir until gas evolution ceases.

  • Amide Coupling: In a separate flask, dissolve the desired aryl amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq) in anhydrous DCM. Cool to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the target 1-(3-chloropropyl)-N-aryl-1H-pyrazole-5-carboxamide.

Application Protocols for Functionalization

The following protocols use the synthesized 1-(3-chloropropyl)pyrazole carboxamide as the common starting material.

Protocol 3.1: Amination via Nucleophilic Substitution

The introduction of amine functionalities is critical for tuning basicity, polarity, and providing hydrogen bonding motifs. However, the reaction of primary or secondary amines with alkyl halides can sometimes lead to over-alkylation, as the product amine is also nucleophilic.[11] Using a slight excess of the nucleophilic amine or carefully controlling stoichiometry can mitigate this.

Materials:

  • 1-(3-chloropropyl)pyrazole carboxamide (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, diethylamine) (1.2 - 2.0 eq)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Additives (optional): Sodium iodide (NaI) (0.1 eq, catalytic)

Procedure:

  • Setup: To a round-bottom flask, add the chloropropyl pyrazole carboxamide (1.0 eq), potassium carbonate (2.0 eq), and catalytic sodium iodide.

  • Reagents: Add acetonitrile to form a stirrable slurry. Add the amine nucleophile (1.2 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. The catalytic iodide facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane), observing the consumption of the starting material spot and the appearance of a new, more polar product spot. Reactions are typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM or ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the aminated product.

  • Characterization: Confirm the structure by ¹H NMR (observing new signals corresponding to the added amine moiety and shifts in the propyl chain protons), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Protocol 3.2: Thioether Synthesis

Thioethers are valuable isosteres for ethers and are important in drug design for their metabolic stability and unique electronic properties. Thiols are generally excellent nucleophiles, especially in their thiolate form.

Materials:

  • 1-(3-chloropropyl)pyrazole carboxamide (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Base: Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH, 60% in mineral oil) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Setup (using Cs₂CO₃): In a flask, combine the chloropropyl pyrazole carboxamide (1.0 eq), thiol (1.1 eq), and cesium carbonate (1.2 eq) in DMF.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-8 hours.

  • Setup (using NaH): Caution: NaH reacts violently with water. Perform under an inert atmosphere (N₂ or Ar). To a flame-dried flask under N₂, add the thiol (1.1 eq) and anhydrous THF. Cool to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 20 minutes to allow for deprotonation to the thiolate.

  • Reaction (using NaH): Add a solution of the chloropropyl pyrazole carboxamide (1.0 eq) in anhydrous THF dropwise to the thiolate solution at 0 °C. Allow to warm to room temperature and stir.

  • Monitoring: Monitor reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and carefully wash with water (to quench any excess NaH and remove DMF) and brine.

  • Purification & Characterization: Dry the organic layer, concentrate, and purify by flash column chromatography. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.3: Azide Installation for Click Chemistry

The azide group is a powerhouse in chemical biology and medicinal chemistry. It is relatively inert to many reaction conditions but can be specifically and efficiently transformed into a 1,2,3-triazole via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" or reduced to a primary amine.[12]

Materials:

  • 1-(3-chloropropyl)pyrazole carboxamide (1.0 eq)

  • Sodium azide (NaN₃) (1.5 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids (forms toxic HN₃ gas) and heavy metals (forms explosive azides).

Procedure:

  • Setup: In a flask, dissolve the chloropropyl pyrazole carboxamide (1.0 eq) in DMF.

  • Reagent Addition: Add sodium azide (1.5 eq).

  • Reaction: Heat the mixture to 60-70 °C and stir.

  • Monitoring: Monitor the reaction by TLC. The azide product will have a similar polarity to the starting chloride. Staining with potassium permanganate can sometimes help visualize the product. Reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate. This step should be done in a fume hood to dilute any potential HN₃.

  • Extraction: Extract the aqueous layer several times with ethyl acetate. Combine the organic layers and wash extensively with water to remove the DMF/DMSO, followed by a final wash with brine.

  • Purification & Characterization: Dry the organic layer, concentrate, and purify by flash column chromatography. Characterize by ¹H NMR, ¹³C NMR, HRMS, and FT-IR (a strong, sharp azide stretch will be visible around 2100 cm⁻¹).

Summary of Reaction Conditions

The following table provides a comparative summary of typical conditions for the functionalization of the chloropropyl group, serving as a starting point for optimization.

Functionalization Nucleophile Example Typical Base Solvent Temp (°C) Catalyst/Additive
Amination MorpholineK₂CO₃, DIPEAACN, DMF60 - 80NaI (catalytic)
Thioether Synthesis ThiophenolCs₂CO₃, NaHDMF, THF25 - 50None
Azidation Sodium Azide (NaN₃)N/ADMF, DMSO60 - 70None

Experimental Workflow Visualization

Experimental_Workflow Detailed Workflow: Amination Protocol cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Combine Reactants (Substrate, Base, NaI) in ACN add_nuc 2. Add Amine Nucleophile setup->add_nuc heat 3. Heat to 60-80 °C add_nuc->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to RT monitor->cool filter 6. Filter Salts cool->filter concentrate 7. Concentrate Filtrate filter->concentrate extract 8. Extraction & Wash concentrate->extract purify 9. Column Chromatography extract->purify char 10. Characterization (NMR, HRMS) purify->char final final char->final Pure Product

Caption: Step-by-step experimental workflow for amination.

References

  • Title: Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives Source: Benchchem URL
  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives Source: Journal of Pesticide Science (J-Stage) URL: [Link]

  • Title: Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines) Source: Save My Exams URL: [Link]

  • Title: Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Source: Benchchem URL
  • Title: Ch22: Alkylation of Amines Source: Chemistry - University of Calgary URL: [Link]

  • Title: reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]

  • Title: 4.17: Nucleophilic Substitution in Synthesis- Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect Source: ACS Publications URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: MDPI URL: [Link]

  • Title: 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” Source: MDPI URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: 1-Propanol, 3-chloro-, acetate Source: Organic Syntheses Procedure URL: [Link]

  • Title: Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Advanced In Vitro Assay Protocols for Pyrazole-4-Carboxamide Derivatives: Targeting Succinate Dehydrogenase (SDH) and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pyrazole-4-carboxamides represent a highly privileged pharmacophore in both agrochemical and pharmaceutical development. In agriculture, derivatives such as fluxapyroxad, boscalid, and pydiflumetofen are cornerstone fungicides[1]. In oncology, novel pyrazole-4-carboxamide derivatives are heavily investigated for their ability to disrupt altered metabolic pathways and kinase signaling[2],[3].

The primary, most well-characterized biochemical target of this class is Succinate Dehydrogenase (SDH; Mitochondrial Complex II) . These molecules act as Succinate Dehydrogenase Inhibitors (SDHIs) by competitively binding to the ubiquinone-binding site (Q-site) formed by the SDHC and SDHD transmembrane subunits[1],[4]. By blocking the Q-site, pyrazole-4-carboxamides halt the transfer of electrons from succinate to the mitochondrial respiratory chain, effectively uncoupling the Tricarboxylic Acid (TCA) cycle from oxidative phosphorylation[5].

This application note provides a rigorous, self-validating framework for evaluating novel pyrazole-4-carboxamide derivatives. It details a target-based biochemical assay (SQR-DCPIP assay) designed specifically to avoid common false-negative pitfalls, alongside phenotypic assays for cellular efficacy.

Mechanism of Action

MOA Succinate Succinate SDHA SDHA (Flavoprotein) Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate SDHB SDHB (Fe-S Clusters) SDHA->SDHB e- transfer SDHCD SDHC/D (Q-site) SDHB->SDHCD e- transfer Ubiquinone Ubiquinone SDHCD->Ubiquinone Reduction Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Inhibitor Pyrazole-4-Carboxamide Inhibitor->SDHCD Blocks Q-site

Mechanism of Action: Pyrazole-4-carboxamides blocking the SDH ubiquinone-binding site.

Protocol 1: Target-Based SDH Inhibition Assay (SQR-DCPIP Method)

Expertise & Causality: Avoiding the "PMS Pitfall"

A critical error in evaluating SDHIs is the incorrect selection of the artificial electron acceptor system. Many standard SDH assays utilize Phenazine methosulfate (PMS) coupled with 2,6-dichlorophenolindophenol (DCPIP)[6],[7]. However, PMS extracts electrons directly from the Fe-S clusters of the SDHB subunit, entirely bypassing the SDHC/D Q-site[8]. Because pyrazole-4-carboxamides are strictly Q-site inhibitors, a PMS-driven assay will yield false negatives (showing no inhibition despite the compound being active).

To accurately measure pyrazole-4-carboxamide activity, the assay must measure Succinate:Ubiquinone Reductase (SQR) activity. This requires replacing PMS with a short-chain ubiquinone analog (e.g., decylubiquinone or ubiquinone-1). The electrons flow from Succinate SDHA SDHB Q-site Decylubiquinone DCPIP. The reduction of DCPIP is monitored spectrophotometrically as a decrease in absorbance at 600 nm[8],[9].

Materials & Reagents
  • Enzyme Source: Purified mitochondrial complex II or detergent-solubilized mitochondrial membranes (e.g., using 0.015% lauryl maltoside)[6].

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 250 mM sucrose, 2 mM MgSO 4​ [9].

  • Substrate: 10 mM Sodium Succinate.

  • Electron Acceptors: 100 µM Decylubiquinone (in DMSO), 100 µM DCPIP.

  • Inhibitors (Controls): Boscalid or Fluxapyroxad (Positive Q-site controls)[4]; Malonate (Competitive SDHA control)[8].

Step-by-Step Workflow
  • Reagent Preparation: Prepare the Assay Buffer and equilibrate to 30°C. Prepare fresh stocks of DCPIP (in water) and decylubiquinone (in DMSO).

  • Compound Dilution: Serially dilute the pyrazole-4-carboxamide derivatives in pure DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-incubation (Critical Step): In a 96-well clear-bottom microplate, combine 180 µL of Assay Buffer, 10 mM Sodium Succinate, the test compound, and the mitochondrial enzyme preparation. Incubate for 10 minutes at 30°C. Rationale: SDH requires pre-incubation with succinate to become fully catalytically active (removal of tightly bound oxaloacetate).

  • Reaction Initiation: Add 100 µM Decylubiquinone and 100 µM DCPIP to initiate the electron transfer cascade.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 600 nm every 20 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( ΔA600​ /min) from the linear portion of the curve. Calculate the % Inhibition relative to the DMSO vehicle control and determine the IC 50​ using non-linear regression.

Workflow Step1 1. Reagent Preparation (Buffer, Succinate, Decylubiquinone, DCPIP) Step3 3. Pre-incubation (Enzyme + Compound + Succinate, 10 min) Step1->Step3 Step2 2. Compound Dilution (Serial dilution in DMSO) Step2->Step3 Step4 4. Reaction Initiation (Add Decylubiquinone & DCPIP) Step3->Step4 Step5 5. Kinetic Readout (Absorbance at 600 nm for 5 min) Step4->Step5 Step6 6. Data Analysis (Calculate ΔA/min & IC50) Step5->Step6

Step-by-step workflow for the in vitro SDH SQR-DCPIP inhibition assay.

Protocol 2: Phenotypic Efficacy Assays

To validate that the biochemical inhibition of SDH translates into functional biological activity, phenotypic assays must be conducted. Depending on the therapeutic goal (agrochemical vs. pharmaceutical), the appropriate cellular model must be selected.

Method A: Mycelial Radial Growth Assay (Agrochemical Focus)

Pyrazole-4-carboxamides are highly effective against pathogenic fungi such as Rhizoctonia solani and Botrytis cinerea[1],[5].

  • Prepare Potato Dextrose Agar (PDA) and cool to 50°C.

  • Amend the liquid PDA with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50 µg/mL). Pour into Petri dishes.

  • Place a 5 mm mycelial plug (taken from the actively growing margin of a 3-day-old fungal culture) in the center of each plate.

  • Incubate at 25°C for 48–72 hours until the control (DMSO only) reaches the edge of the plate.

  • Measure the colony diameter and calculate the EC 50​ based on the percentage of radial growth inhibition.

Method B: Mammalian Cell Viability MTT Assay (Pharmaceutical Focus)

Certain pyrazole-4-carboxamide derivatives exhibit potent anti-proliferative effects against cancer cell lines (e.g., MCF-7, HCT116) by disrupting mitochondrial respiration or targeting secondary kinases[3].

  • Seed cancer cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in 5% CO 2​ .

  • Treat cells with serial dilutions of the pyrazole-4-carboxamide derivative for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Read the absorbance at 570 nm to quantify cell viability and calculate the IC 50​ .

Data Presentation & Interpretation

A robust validation of novel pyrazole-4-carboxamide derivatives requires comparing their biochemical affinity (SDH IC 50​ ) with their phenotypic efficacy (EC 50​ ). Discrepancies between these values often highlight issues with cell permeability or metabolic stability.

Table 1: Representative Quantitative Data Structure for Pyrazole-4-Carboxamides

Compound ClassPrimary TargetSDH IC 50​ (µM)R. solani EC 50​ (µg/mL)MCF-7 IC 50​ (µM)Mechanistic Notes
Boscalid (Standard)SDH Q-site7.511.25> 50.0Baseline agrochemical control[5].
Fluxapyroxad (Standard)SDH Q-site5.990.85> 50.0High-potency SDHI control[5].
Novel Ether-Derivative SDH Q-site3.290.42N/AEnhanced Q-site binding via hydrogen bonds with TRP173/TRY58[1],[5].
Novel Kinase-Derivative CDK2 / Aurora-A> 100.0> 50.00.46Scaffold hopping shifts target from SDH to Kinases[3].

References

  • Journal of Medicinal Chemistry (2019). Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. ACS Publications. Available at:[Link]

  • Journal of Agricultural and Food Chemistry (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. Available at:[Link]

  • Bio-protocol (2017). Succinate Dehydrogenase (SDH) DCPIP/PMS Assay. Bio-protocol. Available at:[Link]

  • ResearchGate / Journal of Agricultural and Food Chemistry (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Available at:[Link]

  • Abbkine (2021). CheKine™ Micro Succinate Dehydrogenase (SDH) Assay Kit. Abbkine. Available at:[Link]

  • APS Journals (2021). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata. Plant Disease. Available at:[Link]

  • MDPI (2022). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. MDPI. Available at:[Link]

  • PMC / Analytical Biochemistry (2016). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. NIH. Available at:[Link]

  • MDPI (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at:[Link]

Sources

Advanced Molecular Docking Protocols for Pyrazole-4-Carboxamide Derivatives: From Agrochemicals to Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The pyrazole-4-carboxamide scaffold has emerged as a highly versatile pharmacophore in both agrochemical development and human oncology [1]. The structural architecture of these ligands provides a dual advantage: the lipophilic pyrazole ring facilitates deep insertion into hydrophobic protein pockets, while the carboxamide moiety acts as a critical hydrogen bond donor and acceptor.

Depending on the specific functionalization at the N1 and C3/C5 positions of the pyrazole ring, these derivatives can be finely tuned to target entirely different biological systems. In agrochemistry, they act as potent Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal respiration [2]. In oncology, they function as ATP-competitive inhibitors of Aurora Kinases (AURKA/B) and modulators of the Wnt/β-catenin signaling pathway, driving apoptosis in cancer cells [3, 4].

This application note provides a comprehensive, self-validating molecular docking protocol for evaluating pyrazole-4-carboxamide ligands against these two primary targets.

Target Selection & Structural Biology

To perform accurate in silico predictions, understanding the structural biology of the target binding sites is imperative.

Target 1: Succinate Dehydrogenase (Agrochemical/Antifungal)
  • Protein Model: Avian respiratory complex II (PDB ID: 2FBW) [5].

  • Causality for Selection: Although fungal SDH crystal structures are often unavailable, the avian model is the gold standard for docking because the ubiquinone-binding site (Qp site) is highly conserved (approx. 70% sequence identity with major phytopathogenic fungi) [2].

  • Mechanistic Binding: Pyrazole-4-carboxamides mimic ubiquinone. The oxygen and nitrogen atoms of the amide bond form strong, anchoring hydrogen bonds with highly conserved residues, specifically Trp173 and Tyr58 , blocking electron transfer and halting the TCA cycle[2].

Target 2: Aurora Kinase A (Oncology/Anticancer)
  • Protein Model: Aurora Kinase A in complex with a pyrazole derivative (PDB ID: 2W1G)[6].

  • Causality for Selection: This structure captures the kinase in its active "DFG-in" conformation. The pyrazole-4-carboxamide core acts as a purine mimetic, competing directly with ATP.

  • Mechanistic Binding: The ligand must establish hydrogen bonds with the kinase hinge region (e.g., Ala213 , Pro214 ) while navigating the electrostatic environment dictated by the critical Lys162-Glu181 salt bridge [4].

MechanismOfAction Ligand Pyrazole-4-Carboxamide Derivatives SDH Succinate Dehydrogenase (Complex II Qp Site) Ligand->SDH Target 1 AURKA Aurora Kinase A (ATP-Binding Pocket) Ligand->AURKA Target 2 TCA Block TCA Cycle & Respiration SDH->TCA Fungi Fungal Cell Death (Agrochemical) TCA->Fungi Mitosis Mitotic Arrest (G2/M Phase) AURKA->Mitosis Cancer Apoptosis (Oncology) Mitosis->Cancer

Figure 1: Divergent therapeutic pathways of pyrazole-4-carboxamide derivatives based on target specificity.

Experimental Methodology: Step-by-Step Docking Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating framework. Before screening novel compounds, the system must successfully re-dock the co-crystallized ligand to prove the grid parameters are accurate.

Phase 1: Ligand Preparation
  • Structure Generation: Sketch the pyrazole-4-carboxamide derivatives using ChemDraw and convert them to 3D structures.

  • Geometry Optimization: Perform Density Functional Theory (DFT) optimization (B3LYP/6-31G* basis set) to ensure the highly conjugated pyrazole ring and the carboxamide plane are in their lowest energy conformations.

  • Ionization State Assignment: Use tools like LigPrep (Schrödinger) or OpenBabel to generate ionization states at pH 7.4 (for oncology targets) or pH 5.5-6.5 (simulating fungal physiological environments for SDHIs).

Phase 2: Protein Preparation
  • Structure Retrieval: Download 2FBW (SDH) and 2W1G (AURKA) from the RCSB Protein Data Bank.

  • Curation: Strip all water molecules except those mediating critical bridging interactions between the ligand and the protein backbone. Remove co-crystallized buffers and non-catalytic ions.

  • Protonation & Minimization: Add polar hydrogens. Assign partial charges using the Kollman or Gasteiger methods. Perform a constrained energy minimization (RMSD threshold of 0.3 Å) to relieve steric clashes without altering the experimentally validated backbone architecture.

Phase 3: Grid Box Generation & Protocol Validation

Causality Check: The grid box must be large enough to allow ligand rotation but restricted enough to prevent non-specific binding outside the active site.

  • SDH (2FBW): Center the grid box on the coordinates of the co-crystallized inhibitor (carboxin). Dimensions: 20 Å × 20 Å × 20 Å.

  • AURKA (2W1G): Center the grid box on the ATP-binding pocket (specifically around Ala213). Dimensions: 22 Å × 22 Å × 22 Å.

  • Self-Validation Step (Critical): Extract the native co-crystallized ligands from 2FBW and 2W1G. Re-dock them into their respective generated grid boxes. Proceed to Phase 4 ONLY if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å.

Phase 4: Docking Execution
  • Execute the docking run using AutoDock Vina or Schrödinger Glide (Standard Precision).

  • Set the exhaustiveness to 8 (Vina) or generate up to 10 poses per ligand to ensure adequate sampling of the conformational space.

DockingWorkflow Start Protein & Ligand Selection LigPrep Ligand Preparation (DFT Optimization, pH Adjust) Start->LigPrep ProtPrep Protein Preparation (Remove H2O, Add Polar H) Start->ProtPrep Grid Grid Box Generation (Define Search Space) LigPrep->Grid ProtPrep->Grid Val Protocol Validation (Redocking RMSD < 2.0 Å) Grid->Val Dock Docking Execution (AutoDock Vina / Glide) Analysis Post-Docking Analysis (Binding Energy & H-Bonds) Dock->Analysis Val->Dock

Figure 2: Self-validating molecular docking workflow for pyrazole-4-carboxamide screening.

Quantitative Data Presentation

The following table summarizes the expected binding metrics and critical interaction profiles for a highly optimized pyrazole-4-carboxamide lead compound across both targets, derived from validated in silico models [2, 4].

Target ProteinPDB IDMean Binding Energy (kcal/mol)Primary Hydrogen Bond Donors/AcceptorsHydrophobic InteractionsKey Pharmacophore Driver
Succinate Dehydrogenase (SDH) 2FBW-8.5 to -10.2Trp173 (H-bond), Tyr58 (H-bond)Ile209, Pro160, Leu167Carboxamide oxygen mimicking ubiquinone.
Aurora Kinase A (AURKA) 2W1G-9.0 to -11.5Ala213 (Hinge region), Pro214Leu139, Val147, Ala160Pyrazole nitrogen mimicking ATP purine ring.
Wnt/β-catenin (AMPK) N/A*-8.0 to -9.5Axin-1 stabilization residuesVariableDual AMPK activation and Wnt inhibition [3].

*Note: Compounds like YW2065 target the Wnt/β-catenin pathway via Axin-1 stabilization, though specific unified crystal structures for this exact complex are currently under active crystallographic investigation [3].

Conclusion

The pyrazole-4-carboxamide moiety is a privileged structure in drug discovery. By strictly controlling the protonation states and utilizing high-homology or exact-target crystal structures (2FBW and 2W1G), researchers can reliably predict the efficacy of novel derivatives. The self-validating docking protocol outlined above ensures that the predicted binding poses are thermodynamically sound and structurally accurate, bridging the gap between computational design and in vitro success.

References

  • Title: Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Title: Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Source: Journal of Agricultural and Food Chemistry / ACS Publications. URL: [Link]

  • Title: Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. Source: Journal of Medicinal Chemistry / ACS Publications. URL: [Link]

  • Title: Fragment-Based Discovery of the Pyrazol-4-Yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Source: Journal of Medicinal Chemistry (Referenced via MicroPHT / eLife). URL: [Link]

  • Title: 2FBW: Avian respiratory complex II with carboxin bound. Source: RCSB Protein Data Bank. URL: [Link]

  • Title: 2W1G: Crystal structure of pyrazole-benzimidazole fragment complexes with Aurora A. Source: RCSB Protein Data Bank. URL: [Link]

Anticancer activity screening for pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Anticancer Activity Screening for Pyrazole-Based Compounds

Introduction & Scientific Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, characterized by its unique spatial geometry and its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows pyrazole derivatives to anchor securely within the ATP-binding pockets of various oncogenic kinases[1]. Recent structure-activity relationship (SAR) studies have demonstrated that pyrazole-based compounds exhibit potent anticancer activities by targeting critical pathways, including tubulin polymerization, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2][3].

For instance, pyrazole-indole hybrids have shown remarkable efficacy against HepG2 liver carcinoma cells by inhibiting CDK-2 and inducing pre-G1 apoptosis[4]. Similarly, pyrazolone-pyrazole conjugates have emerged as potent anti-breast cancer agents by selectively targeting VEGFR-2, thereby inhibiting angiogenesis and tumor proliferation[5].

Because pyrazole derivatives often act as ATP-competitive kinase inhibitors and apoptosis inducers, a robust, self-validating screening workflow must evaluate both phenotypic cytotoxicity and target-specific enzymatic inhibition. This guide provides a comprehensive, causality-driven methodology for screening novel pyrazole compounds.

Screening Workflow Visualization

Workflow Synth 1. Compound Library Synthesis & QC Primary 2. Primary Phenotypic Screen (In Vitro Cytotoxicity) Synth->Primary Secondary 3. Target-Specific Assays (Kinase Inhibition) Primary->Secondary Mechanism 4. Mechanistic Profiling (Apoptosis & Cell Cycle) Secondary->Mechanism Lead 5. Lead Optimization & In Vivo Efficacy Mechanism->Lead

Fig 1: Sequential high-throughput screening workflow for pyrazole-based anticancer compounds.

Experimental Protocols

Protocol 1: Primary In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Principle: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a proxy for cellular metabolic activity and viability. Critical Insight: Pyrazole compounds with redox-active functional groups can sometimes reduce MTT directly, leading to false-negative cytotoxicity results. To establish a self-validating system, a cell-free compound control must be included, and highly active hits should be orthogonally validated using an ATP-luminescence assay (e.g., CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., MCF-7, HepG2, A549). Seed 5 × 10³ cells/well in 100 µL of complete medium (DMEM + 10% FBS) in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation: Dissolve pyrazole derivatives in cell-culture grade DMSO to create 10 mM stock solutions. Dilute serially in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old medium and add 100 µL of the compound dilutions. Include the following controls:

    • Vehicle Control: Medium + 0.5% DMSO.

    • Positive Control: Standard chemotherapeutic (e.g., Doxorubicin or Sorafenib)[4][5].

    • Cell-Free Control: Medium + Compound (no cells) to check for auto-reduction of MTT.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Target-Specific Kinase Inhibition Assay (ADP-Glo™ for VEGFR-2 / CDK-2)

Causality & Principle: Since many pyrazole derivatives are designed as ATP-competitive inhibitors[3], their efficacy must be tested at the specific Km​ of ATP for the target kinase. The ADP-Glo assay measures the ADP formed from a kinase reaction. This is highly advantageous over fluorescent assays as it prevents interference from auto-fluorescent pyrazole compounds.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well white microplate, add 1 µL of the pyrazole compound (serially diluted) or vehicle control.

  • Enzyme Addition: Add 2 µL of the purified kinase enzyme (e.g., VEGFR-2 or CDK-2) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Substrate/ATP Addition: Initiate the reaction by adding 2 µL of a substrate/ATP mix. Crucial: The ATP concentration must be set at the apparent Km​ for the specific kinase to accurately assess competitive inhibition. Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then utilized by luciferase to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence. Calculate the % inhibition relative to the vehicle control and determine the enzymatic IC₅₀.

Protocol 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Principle: To confirm that the observed cytotoxicity is due to programmed cell death rather than non-specific necrosis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI intercalates into DNA only when the cell membrane is compromised (late apoptosis/necrosis)[5][6].

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the pyrazole compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin without EDTA (EDTA can chelate calcium, which is required for Annexin V binding).

  • Staining: Wash cells twice with cold PBS. Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. For cell cycle analysis, fix a separate aliquot of cells in 70% cold ethanol, treat with RNase A, stain with PI, and analyze DNA content to identify G2/M or pre-G1 phase arrest[5].

Mechanism of Action Visualization

Mechanism Pyrazole Pyrazole Derivative (ATP-Competitive Inhibitor) Receptor Target Kinase (e.g., VEGFR-2, CDK-2) Pyrazole->Receptor Binds ATP Pocket Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Pathway Blocked Apoptosis Apoptosis Induction (Caspase-3 Activation) Receptor->Apoptosis Promotes pre-G1 Arrest Proliferation Cell Proliferation & Tumor Angiogenesis Downstream->Proliferation Inhibited

Fig 2: Mechanism of action of pyrazole derivatives disrupting oncogenic kinase signaling pathways.

Quantitative Data Summary

The table below summarizes representative screening data for recently developed pyrazole derivatives, demonstrating the correlation between target-specific kinase inhibition and cellular cytotoxicity.

Compound ClassTarget Cell LineTarget KinaseCellular IC₅₀Enzymatic IC₅₀Reference
Pyrazole-Indole Hybrids HepG2 (Liver)CDK-26.1 – 7.9 µM0.07 – 0.09 µMHassan et al., 2021[4]
Pyrazolone-Pyrazole MCF-7 (Breast)VEGFR-216.50 µM828.23 nMDawood et al., 2020[5]
Pyrazolo[3,4-d]pyrimidine A549 (Lung)EGFR8.21 µM< 1.0 µMZhang et al., 2023[3]

References

  • Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 24(16), 12724.[Link]

  • Dawood, D. H., Nossier, E. S., Ali, M. M., & Mahmoud, A. E. (2020). "Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase." Bioorganic Chemistry, 101, 103916.[Link]

  • Hassan, A. S., Moustafa, G. O., Awad, H. M., Nossier, E. S., & Mady, M. F. (2021). "Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids." ACS Omega, 6(18), 12361-12374.[Link]

Sources

Troubleshooting & Optimization

Overcoming low solubility of pyrazole carboxamides in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the pyrazole carboxamide scaffold. While this chemotype is highly privileged in medicinal chemistry (commonly found in kinase inhibitors and succinate dehydrogenase inhibitors), its inherent physicochemical properties present severe challenges in biological assays.

The planar aromatic pyrazole ring, coupled with the strong intermolecular hydrogen-bonding capacity of the carboxamide group, results in high crystal lattice energy and profound lipophilicity. When introduced into aqueous biological media, these compounds rarely form true solutions. Instead, they suffer from poor thermodynamic solubility and frequently form sub-micron colloidal aggregates. These aggregates sequester and partially denature target proteins, leading to erratic dose-response curves and false-positive readouts.

This guide provides field-proven, self-validating protocols to diagnose the root cause of your assay failures and implement robust formulation strategies.

Diagnostic Workflow

Below is the logical decision tree for diagnosing solubility and aggregation artifacts in your screening cascade.

G Start Erratic Dose-Response or 'Frequent Hitter' Profile CheckPrecip Visible Precipitation in Assay Media? Start->CheckPrecip RunDLS Run DLS & 0.01% Triton X-100 Enzyme Assay CheckPrecip->RunDLS No (Hidden Colloids?) Kinetic Measure Kinetic Solubility via Nephelometry CheckPrecip->Kinetic Yes (DMSO Crash) Aggregates Colloidal Aggregation (False Positive) RunDLS->Aggregates Detergent Reverses Inhibition TrueHit True Target Engagement (Proceed to IC50) RunDLS->TrueHit Detergent Has No Effect OptimizeSol Optimize Formulation (HP-β-CD, Co-solvents) Aggregates->OptimizeSol Kinetic->OptimizeSol

Diagnostic workflow for identifying and resolving pyrazole carboxamide solubility artifacts.

FAQ & Troubleshooting Guide

Q1: My pyrazole carboxamide shows a steep dose-response curve (Hill slope > 2) and hits multiple unrelated targets. Is this a specific inhibitor? Analysis & Causality: This is the classic signature of aggregation-based promiscuity. Because of their hydrophobicity, pyrazole carboxamides often supersaturate upon dilution from DMSO into aqueous media, forming colloid-like aggregates rather than precipitating entirely. As demonstrated by the Shoichet Laboratory, these colloids non-specifically sequester and partially unfold proteins[1]. Because the interaction is driven by a critical aggregation concentration (CAC) rather than 1:1 stoichiometry, the dose-response curve becomes unnaturally steep. Solution: Implement a detergent-dependent control assay. True target engagement is insensitive to mild non-ionic detergents, whereas colloidal aggregates are rapidly disrupted by them[2].

Q2: The compound crashes out (precipitates) immediately when I add it to the cell culture media. Should I just increase the DMSO concentration of my stock? Analysis & Causality: No. Increasing DMSO is a common but fatal error in cell-based assays. While pyrazole carboxamides have high kinetic solubility in 100% DMSO, biological media is predominantly water. Pushing DMSO above 0.5% causes severe off-target effects, including membrane permeabilization, altered cellular metabolism, and outright cytotoxicity[3]. Furthermore, relying on kinetic solubility (diluting a DMSO stock into buffer) often overestimates the true thermodynamic solubility (the equilibrium of the solid crystalline phase in water), leading to delayed precipitation during long incubations[4]. Solution: Shift from co-solvents to inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic pyrazole core, enhancing thermodynamic solubility without the cytotoxicity associated with high DMSO concentrations[5].

Quantitative Data: Solubility Enhancers & Assay Limits

To optimize your formulation without introducing assay artifacts, adhere to the maximum allowable concentrations for common solubility enhancers detailed below.

Excipient / EnhancerMechanism of ActionMax Conc. (Biochemical)Max Conc. (Cell-Based)Critical Notes
DMSO Co-solvent (disrupts H-bonds)1.0% - 5.0%0.1% - 0.5%>1% causes severe cell toxicity and membrane permeabilization[3].
Triton X-100 Non-ionic surfactant (disrupts colloids)0.01% - 0.1%N/A (Lyses cells)The gold standard for identifying aggregation-based promiscuity[2].
Tween-20 Non-ionic surfactant0.01% - 0.05%0.001% - 0.01%Milder than Triton, but can still affect membrane integrity in prolonged cultures.
HP-β-Cyclodextrin Inclusion complexation (shields lipophilic core)10 mM - 50 mM1 mM - 5 mMExcellent for pyrazole carboxamides; avoids solvent toxicity. Methylated CDs are more toxic and should be avoided[5].

Step-by-Step Methodologies: Self-Validating Systems

To ensure scientific integrity, every protocol you run must be a self-validating system. The following methodologies contain internal controls that definitively prove whether your pyrazole carboxamide is acting as a true drug candidate or a physical artifact.

Protocol A: The Shoichet Detergent-Dependent Assay for Colloidal Aggregation

This protocol validates whether your compound's inhibitory activity is real or an artifact of colloidal aggregation[2].

  • Preparation: Prepare your target enzyme and substrate in standard aqueous assay buffer.

  • Detergent Split: Divide the buffer into two parallel screening conditions:

    • Condition A: Buffer only.

    • Condition B: Buffer + 0.01% (v/v) Triton X-100.

  • Compound Addition: Pin-transfer or pipette your pyrazole carboxamide (from a 100x DMSO stock) into both conditions to achieve the desired final concentration (ensure final DMSO is ≤1%).

  • Incubation & Readout: Incubate for the standard assay time and measure target activity.

  • Self-Validation Logic:

    • If IC50 in Condition A ≈ IC50 in Condition B: True Inhibitor .

    • If the compound inhibits in Condition A but loses activity in Condition B: Colloidal Aggregator (False Positive).

Protocol B: High-Throughput Kinetic Solubility Assessment via Nephelometry

Visual inspection is insufficient for detecting micro-precipitates. This protocol uses light scattering to detect the exact concentration at which your compound crashes out of solution.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of your pyrazole carboxamide in 100% DMSO (starting at 10 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate. (Final DMSO = 1%).

  • Equilibration: Shake the plate at 300 RPM for 2 hours at room temperature to allow supersaturated solutions to precipitate[4].

  • Nephelometry Readout: Measure light scattering using a laser nephelometer or a standard plate reader (Absorbance at 620 nm).

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (or absorbance) is detected compared to a DMSO-only blank. Do not run biological assays above this concentration.

References

  • Kinetic versus thermodynamic solubility temptations and risks Source: PubMed (National Institutes of Health) URL:[Link]

  • High-throughput assays for promiscuous inhibitors Source: Nature Chemical Biology (via Stanford University) URL:[Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro Source: Jagiellonian Center of Innovation URL:[Link]

  • Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation Source: Frontiers in Pharmacology URL:[Link]

Sources

Technical Support Center: A Guide to Preventing Dehalogenation of 1-(3-Chloropropyl)pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-(3-Chloropropyl)pyrazole-4-carboxamide in their synthetic routes. We address a common and critical challenge encountered during its use: the unwanted cleavage of the carbon-chlorine bond, a side reaction known as dehalogenation. This guide provides in-depth troubleshooting, prevention strategies, and validated protocols to help you maintain the integrity of your molecule and maximize reaction yields.

Section 1: Understanding the Dehalogenation Problem

This section addresses the fundamental questions surrounding the dehalogenation of 1-(3-Chloropropyl)pyrazole-4-carboxamide, providing the necessary theoretical background to diagnose and solve the issue.

Q1: What is dehalogenation, and why is it a problem for 1-(3-Chloropropyl)pyrazole-4-carboxamide?

Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule.[1] In the context of 1-(3-Chloropropyl)pyrazole-4-carboxamide, this typically means the chlorine atom is replaced by a hydrogen atom or eliminated to form a double bond. This side reaction is problematic for several key reasons:

  • Yield Reduction: The primary consequence is a lower yield of the desired product, as the starting material or intermediate is consumed by an unproductive pathway.

  • Impurity Generation: It creates dehalogenated byproducts, such as 1-(Propyl)pyrazole-4-carboxamide or 1-(Prop-2-en-1-yl)pyrazole-4-carboxamide. These impurities often have similar chromatographic properties to the desired product, making purification challenging and costly.[2][3]

  • Compromised Biological Activity: In drug development, the halogen atom can be crucial for the molecule's pharmacological activity or metabolic profile. Its unintended removal can lead to a loss of efficacy or altered properties.

Q2: What are the likely mechanisms for the dehalogenation of this specific molecule?

For a primary alkyl chloride like the one in 1-(3-Chloropropyl)pyrazole-4-carboxamide, two principal dehalogenation mechanisms are of primary concern:

  • Dehydrohalogenation (β-Elimination): This is an elimination reaction that removes the chlorine atom and a hydrogen atom from the adjacent (beta) carbon, resulting in the formation of an alkene.[4] This process is most often promoted by bases. The reaction can proceed through a bimolecular (E2) or unimolecular (E1) pathway, but for a primary alkyl halide, the E2 mechanism is more common, especially with a strong base.[5][6]

  • Reductive Dehalogenation (Hydrodehalogenation): This reaction involves the replacement of the C-Cl bond with a C-H bond.[1] This pathway is particularly relevant in reactions that use transition metal catalysts (e.g., Palladium, Nickel) and a hydrogen source.[7][8] The hydrogen source can be H₂ gas, a hydride donor, or even certain solvents or bases.[9][10]

A third, less common, but possible pathway is intramolecular cyclization , where a nucleophilic site within the molecule (like a deprotonated pyrazole nitrogen) attacks the carbon bearing the chlorine, leading to a cyclized product and elimination of HCl.

Dehalogenation Mechanisms Start 1-(3-Chloropropyl)pyrazole- 4-carboxamide Alkene 1-(Prop-2-en-1-yl)pyrazole- 4-carboxamide (Alkene Product) Start->Alkene  Dehydrohalogenation (E2)  (e.g., Strong Base, Heat)   Alkane 1-(Propyl)pyrazole- 4-carboxamide (Reduced Product) Start->Alkane  Reductive Dehalogenation  (e.g., Pd/C, H₂ or Hydride Source)  

Caption: Potential dehalogenation pathways for the target molecule.

Section 2: Troubleshooting Guide: Identifying the Cause

This section is designed as a practical workflow to help you pinpoint the source of dehalogenation in your specific experimental setup.

Q3: My reaction is showing a significant byproduct with a mass difference of approximately 35.5 Da or 36.5 Da. Is this dehalogenation?

Yes, this is a very strong indication of dehalogenation.

  • A mass loss of ~35.5 Da (the mass of a chlorine atom) relative to your starting material or product suggests reductive dehalogenation (C-Cl replaced by C-H).

  • A mass loss of ~36.5 Da (the mass of HCl) suggests dehydrohalogenation (elimination to form an alkene).

This initial mass spectrometry data is the first and most critical clue in diagnosing the problem.

Q4: How can I definitively confirm the identity and quantity of the dehalogenated impurity?

While mass spectrometry provides initial evidence, chromatographic and spectroscopic methods are essential for confirmation and quantification.[2]

Technique Information Provided Advantages Considerations
UHPLC-HRESIMS Provides exact mass for unambiguous formula confirmation of the impurity.[2][3]High confidence in identification; separates impurity from the main compound.Requires access to high-resolution mass spectrometry equipment.
GC-MS Useful for volatile compounds; provides mass fragmentation patterns.Excellent for separating isomers; standard in many labs.[11][12]The carboxamide may require derivatization to be volatile enough for GC.
¹H NMR Can confirm structural changes, such as the appearance of alkene protons or a new set of propyl signals without the downfield shift caused by chlorine.Provides definitive structural information.Requires isolation of the impurity or very clear signals in a mixture; may lack sensitivity for low-level impurities.
Ion Chromatography Measures the concentration of chloride ions (Cl⁻) in the aqueous phase of the reaction workup.[13]Directly quantifies the extent of C-Cl bond cleavage.Indirect method; does not identify the organic byproduct.
Q5: What are the most common experimental conditions that trigger dehalogenation of this substrate?

The following workflow can help you identify the likely culprit in your reaction setup.

Troubleshooting Workflow Start Dehalogenation Detected (e.g., by LCMS) Check_Base Is a strong or bulky base used? (e.g., KOtBu, NaH, LDA, NaOH) Start->Check_Base Check_Metal Is a transition metal catalyst present? (e.g., Pd, Ni, Ru) Check_Base->Check_Metal No Sol_Base Likely Cause: Base-Induced Dehydrohalogenation (E2) Check_Base->Sol_Base Yes Check_Temp Is the reaction run at high temperature? (> 80 °C) Check_Metal->Check_Temp No Sol_Metal Likely Cause: Catalytic Reductive Dehalogenation Check_Metal->Sol_Metal Yes Sol_Temp High temperature is favoring the elimination pathway. Check_Temp->Sol_Temp Yes No_Obvious_Cause Review other factors: - Protic solvent? - Long reaction time? - Photochemical conditions? Check_Temp->No_Obvious_Cause No

Caption: A workflow for troubleshooting the cause of dehalogenation.

Section 3: Prevention Strategies & Protocols

This section provides actionable solutions and detailed experimental protocols to minimize or eliminate dehalogenation.

Q6: How can I modify my reaction conditions to prevent base-induced dehydrohalogenation?

Since the substrate is a primary alkyl chloride, it is susceptible to E2 elimination, especially with strong, bulky bases.[14] The key is to select a base that is strong enough to perform its desired function (e.g., deprotonation) but not so strong or bulky that it promotes elimination.

Base Class Tendency for Dehydrohalogenation Recommended Use Case
Potassium tert-butoxide (KOtBu) Strong, Bulky AlkoxideVery High .[14]Avoid. Its bulkiness strongly favors elimination over substitution.
Sodium Hydroxide (NaOH) Strong, Non-bulkyHigh .Use with caution. Can still promote elimination, especially at elevated temperatures.[4]
Potassium Carbonate (K₂CO₃) Mild, InorganicLow .[9]Recommended. Often sufficient for deprotonating N-H bonds or neutralizing acids without causing significant elimination.
Cesium Carbonate (Cs₂CO₃) Mild, InorganicLow .Highly Recommended. Its solubility in organic solvents and mild basicity make it an excellent choice.
Diisopropylethylamine (DIPEA) Non-nucleophilic OrganicVery Low .Excellent for scavenging acid generated in a reaction without promoting elimination.[15]

General Strategy:

  • Switch to a Milder Base: Replace strong bases like alkoxides or hydroxides with inorganic carbonates (K₂CO₃, Cs₂CO₃) or a non-nucleophilic amine base (DIPEA).[16]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the desired pathway.[17]

Q7: I am performing a cross-coupling reaction. How do I avoid reductive dehalogenation of the chloropropyl group?

Reductive dehalogenation is a known side reaction in palladium-catalyzed cross-couplings.[9] The source of the reduction is often a palladium-hydride (Pd-H) species.

Prevention Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination step of the catalytic cycle, which outcompetes the formation of Pd-H species and subsequent dehalogenation.[16][17]

  • Base Selection: Avoid alkoxide bases if possible, as they can generate Pd-H species. Phosphate bases like K₃PO₄ are often a better choice.[9]

  • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Protic solvents like alcohols can be a source of hydrides.[9][18]

  • Control Water Content: While some water is often necessary, excess water can be a proton source leading to dehalogenation. Use anhydrous conditions where possible or carefully titrate the amount of water.[9]

Protocol: Example of a Dehalogenation-Resistant N-Alkylation

This protocol describes the alkylation of an imidazole with 1-(3-Chloropropyl)pyrazole-4-carboxamide, optimized to prevent dehalogenation.

Objective: Synthesize 1-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazole-4-carboxamide.

Reagents & Equipment:

  • 1-(3-Chloropropyl)pyrazole-4-carboxamide (1.0 eq)

  • Imidazole (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(3-Chloropropyl)pyrazole-4-carboxamide, imidazole, and cesium carbonate.

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly heat the reaction mixture to 50-60 °C. Justification: This moderate temperature is often sufficient for the SN2 reaction to proceed without significantly favoring the E2 elimination pathway.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQ)

FAQ 1: Can the choice of solvent significantly impact the rate of dehalogenation? Absolutely. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for nucleophilic substitution reactions and are less likely to directly cause dehalogenation than protic solvents. Protic solvents (like ethanol or water) can promote E1-type mechanisms and can also act as a proton/hydride source in reductive dehalogenation.[13][19]

FAQ 2: Are there any additives that can suppress dehalogenation? In some specific cases, particularly in cross-coupling reactions, the addition of certain salts can influence the catalytic cycle and potentially suppress side reactions. However, for general base-promoted dehalogenation, the most effective strategy is to optimize the primary reaction parameters (base, temperature, solvent) rather than relying on additives.

FAQ 3: My downstream application is highly sensitive to the dehalogenated impurity. What purification strategies are effective? Since the dehalogenated byproducts often have similar polarities to the desired product, purification can be difficult.

  • High-Performance Column Chromatography: Using a high-resolution silica or a different stationary phase (like C18 for reverse-phase chromatography) can often achieve separation.

  • Recrystallization: If your desired product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method for removing small amounts of impurities.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is the most powerful tool, although it is more costly and time-consuming for large-scale work.

References
  • PHARMD GURU. (n.d.). 11. Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from [Link]

  • Zheng, Y. J., & Bruice, T. C. (1997). Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. Proceedings of the National Academy of Sciences, 94(22), 11881–11886. Available at: [Link]

  • Wikipedia. (2023). Dehalogenation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]

  • Wikipedia. (2023). Dehydrohalogenation. Retrieved from [Link]

  • Chemistry Steps. (2024). Alkyl Halides to Alkenes. Retrieved from [Link]

  • Chovancova, J., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Applied Microbiology and Biotechnology, 96(5), 1343-1352. Available at: [Link]

  • Cusumano, V., et al. (2024). Innovative Protocol for Catalytic Hydrodehalogenation of Chlorobenzene and Bromobenzene for WEEE Cycle Closure. Sustainability, 18(5), 2485. Available at: [Link]

  • Sachidanandan, K., et al. (2023). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. Chemical Science, 14(45), 12698-12705. Available at: [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. Available at: [Link]

  • KU Leuven. (2023). Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dehalogenation of alkyl chlorides and addition to electron-deficient olefins. Retrieved from [Link]

  • StudySmarter. (n.d.). Dehydrohalogenation of Alkyl Halides: Meaning, Examples. Retrieved from [Link]

  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(11), 3634-3657. Available at: [Link]

  • Choe, S., et al. (2000). Subcolloidal Fe/Ag Particles for Reductive Dehalogenation of Chlorinated Benzenes. Industrial & Engineering Chemistry Research, 39(10), 3687-3694. Available at: [Link]

  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]

  • Milanovic, I., et al. (2007). Reductive Halogen Elimination from Phenols by Organic Radicals in Aqueous Solutions; Chain Reaction Induced by Proton-Coupled Electron Transfer. The Journal of Physical Chemistry A, 111(36), 8754-8761. Available at: [Link]

  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 55, pp. 1-51). Elsevier.
  • ResearchGate. (n.d.). Research Progress on Dehalogenation Reaction. Retrieved from [Link]

  • CK-12 Foundation. (2023). Elimination Reaction - Haloalkanes. Retrieved from [Link]

  • Winter, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Huang, J., et al. (2023). Reductive Dehalogenation of Herbicides Catalyzed by Pd0NPs in a H2-Based Membrane Catalyst-Film Reactor. Environmental Science & Technology, 57(1), 329-339. Available at: [Link]

  • Thompson, C. J., et al. (1961). Identification of halogen compounds by catalytic dehalogenation. Analytical Chemistry, 33(4), 591-595. Available at: [Link]

  • Zhang, Z., et al. (2023). Catalytic Elimination of Typical Halogenated Volatile Organic Compounds (HVOCs): A Critical Review. Catalysis Communications, 185, 106823. Available at: [Link]

  • Knapek, J., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. International Journal of Molecular Sciences, 22(6), 3051. Available at: [Link]

  • Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole N-alkylation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective alkylation of pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, but controlling the site of alkylation (N1 vs. N2) on unsymmetrical pyrazoles remains a significant synthetic challenge, often leading to difficult-to-separate isomeric mixtures and compromising yields.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control N1 vs. N2 regioselectivity in pyrazole alkylation?

A1: The regiochemical outcome of pyrazole alkylation is a delicate interplay of several factors:

  • Steric Hindrance: This is often the most dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][2] Bulky substituents on the pyrazole ring (at positions 3 or 5) or the use of a bulky alkylating agent will favor substitution at the more sterically accessible nitrogen.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[1][3] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Solvent Choice: The polarity and nature of the solvent play a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[1][4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[1][4]

  • Base/Catalyst System: The choice of base is crucial and can even reverse the regioselectivity.[1] For instance, potassium carbonate (K₂CO₃) in DMSO is known to be effective for the N1-alkylation of 3-substituted pyrazoles.[1][4] Conversely, magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[1][5]

  • Alkylating Agent: The nature of the alkylating agent, beyond just its steric bulk, can influence the outcome. For example, computational studies have shown that intramolecular hydrogen bonding in the transition state can direct selectivity when using reagents like N-methyl chloroacetamide, favoring N2 alkylation.[6]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity, favoring the formation of one regioisomer over the other.[1]

Q2: Why does my reaction yield a mixture of isomers even when following a literature procedure?

A2: Minor, seemingly insignificant deviations from a published protocol can lead to a loss of regioselectivity. The tautomeric equilibrium of the pyrazole itself means that both nitrogen atoms have similar reactivity, making the reaction outcome highly sensitive to the conditions.[7][8] Consider these possibilities:

  • Purity of Reagents: The presence of water or other impurities can alter the behavior of the base and the solubility of the pyrazole salt, affecting the reaction pathway.

  • Reaction Concentration: Changes in concentration can affect reaction kinetics and the aggregation state of the pyrazole anion, which may influence selectivity.

  • Rate of Addition: The rate at which the alkylating agent is added can be critical. A slow addition can favor the thermodynamically more stable product, while a rapid addition might lead to a kinetically controlled mixture.

Q3: Are there alternatives to traditional base-mediated alkylation for improving selectivity?

A3: Yes, several alternative methods have been developed to address the challenge of regioselectivity:

  • Acid-Catalyzed Alkylation: This approach utilizes a Brønsted acid catalyst with trichloroacetimidates as electrophiles, offering an alternative to methods requiring strong bases or high temperatures.[1][2]

  • Enzymatic Alkylation: Engineered enzymes can provide exceptional regioselectivity (>99%) for pyrazole alkylation, representing a highly specific and green chemistry approach.[1][7]

  • Directed Alkylation using Masked Reagents: The use of sterically bulky α-halomethylsilanes as alkylating agents, followed by a protodesilylation step, has been demonstrated to achieve high N1-selectivity.[9]

  • Michael Addition: For certain substrates, a catalyst-free Michael addition can provide excellent regioselectivity (>99.9:1 for N1) and high yields.[10][11]

Troubleshooting Guides

Issue 1: Low Regioselectivity - Mixture of N1 and N2 Isomers

You've run your reaction and the NMR spectrum shows a mixture of N1 and N2 alkylated products, making purification a significant challenge.

Logical Troubleshooting Workflow

cluster_solvent Solvent Optimization cluster_base Base/Catalyst Selection start Poor Regioselectivity (N1/N2 Mixture) sterics Analyze Steric Factors start->sterics Step 1 reagent Modify Alkylating Agent sterics->reagent Is desired isomer less hindered? solvent Change Solvent System reagent->solvent Try bulkier R-X (e.g., α-halomethylsilanes) base Alter Base/Catalyst solvent->base Step 2 polar_aprotic Polar Aprotic (DMF, DMSO) temp Adjust Temperature base->temp Step 3 n1_base For N1: K₂CO₃/DMSO outcome Improved Selectivity temp->outcome Step 4 Lower Temp fluorinated Fluorinated Alcohols (TFE, HFIP) n2_base For N2: MgBr₂ other_base NaH (case-specific)

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Corrective Actions & Protocols
Potential CauseSuggested ActionRationale
Insufficient Steric Differentiation If the substituents at C3 and C5 are of similar size, consider using a bulkier alkylating agent to favor the less hindered nitrogen.[1]A larger electrophile will amplify the small steric differences between the two nitrogen environments, leading to higher selectivity.[2]
Suboptimal Solvent Switch from polar protic solvents (e.g., ethanol), which can lead to poor selectivity, to polar aprotic solvents (e.g., DMF, DMSO).[4] For even greater enhancement, evaluate fluorinated alcohols like TFE or HFIP.[1]Polar aprotic solvents effectively solvate the cation of the base, leaving a more "naked" and reactive pyrazolide anion. Fluorinated solvents can engage in hydrogen bonding that modulates the nucleophilicity of the nitrogen atoms differently.
Incorrect Base/Catalyst The choice of base is critical. For preferential N1-alkylation, a combination of K₂CO₃ in DMSO is a robust starting point.[1] If the N2 isomer is desired, catalysis with MgBr₂ has proven effective.[1][5]The counter-ion of the base (e.g., K⁺, Mg²⁺) can coordinate to the pyrazolide anion, sterically blocking one nitrogen or altering the electron distribution, thereby directing the alkylating agent to the other nitrogen.
High Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for a longer duration.Alkylation at the two nitrogen positions may have different activation energies. Lowering the temperature can favor the pathway with the lower activation barrier, often leading to higher kinetic selectivity.[1]
Issue 2: Poor Yields Despite High Regioselectivity

You have successfully controlled the regioselectivity, but the overall yield of the desired product is unacceptably low.

Logical Troubleshooting Workflow

cluster_base_check Base Evaluation start Low Product Yield reagents Check Reagents & Conditions start->reagents base Re-evaluate Base reagents->base Base issues? solubility Assess Solubility reagents->solubility Solubility problems? alkylating Check Alkylating Agent reagents->alkylating Reactivity issues? outcome Improved Yield base->outcome Optimize Strength & Stoichiometry base_strength Strength (NaH > K₂CO₃) solubility->outcome Ensure Dissolution in Polar Aprotic Solvent alkylating->outcome Use More Reactive Leaving Group (I > Br > Cl) anhydrous Anhydrous Conditions stoichiometry Stoichiometry (slight excess)

Caption: A logical workflow for troubleshooting low pyrazole yield.

Corrective Actions
Potential CauseSuggested ActionRationale
Incomplete Deprotonation Ensure the base is strong enough to fully deprotonate the pyrazole N-H. If using a weaker base like K₂CO₃, consider switching to a stronger base like sodium hydride (NaH).[1] Also, ensure anhydrous conditions, as water will consume the base.The reaction proceeds via the pyrazolide anion; incomplete formation of this nucleophile will result in low conversion.[12] A slight excess of the base is often beneficial.[1]
Poor Solubility The pyrazole starting material or the base may not be fully dissolved. Ensure you are using an appropriate polar aprotic solvent (DMF, DMSO) and that all reactants are in solution before adding the alkylating agent.If reactants are not in the same phase, the reaction rate will be severely limited, leading to low yields.
Low Reactivity of Alkylating Agent The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]A better leaving group will accelerate the Sₙ2 reaction, leading to higher conversion in a reasonable timeframe.
Side Reactions Over-alkylation can occur if excess alkylating agent is used, leading to the formation of a quaternary pyrazolium salt.[13] Use a stoichiometry of ~1.1 equivalents of the alkylating agent.Careful control of stoichiometry is essential to prevent the desired product from reacting further to form undesired byproducts.

Experimental Protocols

Protocol 1: General Procedure for N1-Regioselective Alkylation of 3-Substituted Pyrazoles[4]

This protocol is a reliable starting point for achieving N1-alkylation, particularly for pyrazoles with a substituent at the 3-position.

Materials:

  • 3-Substituted pyrazole (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely ground and dried

  • Alkylating agent (1.1 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (2.0 equiv).

  • Stir the suspension vigorously for 15-30 minutes at room temperature to ensure formation of the pyrazolide salt.

  • Add the alkylating agent (1.1 equiv) to the mixture, either neat or as a solution in a small amount of DMSO.

  • Stir the reaction at the desired temperature (start at room temperature, but heating may be required) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates[1][2]

This method avoids strong bases and can be effective for sensitive substrates.

Materials:

  • Pyrazole (1.0 equiv)

  • Trichloroacetimidate electrophile (1.0 equiv)

  • Camphorsulfonic acid (CSA, 0.2 equiv)

  • Dry 1,2-Dichloroethane (DCE)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1.0 equiv), the trichloroacetimidate (1.0 equiv), and CSA (0.2 equiv) under an inert atmosphere (e.g., Argon).

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Experimental Workflow Visualization

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Pyrazole & Base/Catalyst in Solvent atmosphere 2. Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere add_alkyl 3. Add Alkylating Agent (Dropwise) atmosphere->add_alkyl stir 4. Stir at Temp & Monitor (TLC/LCMS) add_alkyl->stir quench 5. Quench Reaction stir->quench extract 6. Aqueous Extraction quench->extract purify 7. Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: General experimental workflow for N-alkylation of pyrazoles.

References

  • Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Retrieved from [Link]

  • SlideShare. (2018). Pyrazole. Retrieved from [Link]

  • St. Jean, D. J., Jr., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
  • Pavlidis, I. V., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

  • PMC. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • Books. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. Retrieved from [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a. Retrieved from [Link]

Sources

Enhancing the cell permeability of pyrazole-4-carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This hub is dedicated to troubleshooting and optimizing the pharmacokinetic properties of pyrazole-4-carboxamide inhibitors. While this scaffold is highly privileged in drug discovery (frequently utilized in kinase and succinate dehydrogenase inhibitors), its high polarity often presents significant challenges in cellular assays and in vivo models.

Below, you will find field-proven strategies, self-validating experimental protocols, and structural optimization logic designed to help you overcome permeability bottlenecks.

Section 1: Structural Optimization FAQs (Chemistry & Design)

Q1: Why do my pyrazole-4-carboxamide hits show excellent biochemical potency but fail to demonstrate cellular efficacy? A1: The discrepancy between biochemical and cellular potency in this chemical series is almost always driven by poor membrane permeability. The pyrazole-4-carboxamide scaffold possesses a high topological polar surface area (tPSA) due to multiple hydrogen bond donors (HBDs) and acceptors (HBAs). Specifically, the unsubstituted pyrazole ring (NH) and the carboxamide linker (CONH) require a massive desolvation energy penalty to shed water molecules before crossing the lipophilic lipid bilayer. Key features, including low molecular weight, optimal lipophilicity, and reduced tPSA, are essential for ensuring efficient transport across the host cell membrane[1]. Furthermore, this high density of HBDs makes the compound a prime substrate for active efflux transporters like P-glycoprotein (P-gp).

Q2: How can I structurally modify the pyrazole core to reduce active efflux and improve passive permeability without losing target affinity? A2: The most direct and successful strategy is masking the hydrogen bond donors. N-alkylation (e.g., N-methylation or N-ethylation) of the pyrazole ring significantly reduces the efflux rate by eliminating an HBD and lowering the overall tPSA. Historical optimization campaigns have shown that transitioning from an unsubstituted pyrazole to an N-alkylated or N-pyridinyl derivative provides a superior balance of cellular potency and lower efflux ratios[2]. If the pyrazole NH is critical for target binding, consider introducing steric bulk (e.g., ortho-substituents on the adjacent aromatic ring) to shield the carboxamide NH, promoting an intramolecular hydrogen bond that masks the polarity from the solvent environment.

Q3: Are there scaffold hopping strategies to overcome the inherent permeability limitations of the pyrazole-4-carboxamide motif? A3: Yes. If traditional masking or N-alkylation abolishes target binding, scaffold hopping to lipophilic bicyclic cores is highly effective. Replacing the polar pyrazole or pyrazolopyrimidine core with bioisosteric bicyclic systems—such as pyrrolo[2,1-f][1,2,4]triazine or thieno[2,3-b]pyrazine—guided by calculated partition coefficients (cLogD), can drastically enhance passive permeability (QPPCaco) while maintaining kinase selectivity and biochemical potency[3].

Logic S1 Pyrazole-4-Carboxamide Core (High tPSA, Multiple HBDs) S2 N1/N2 Pyrazole Modification S1->S2 S3 Carboxamide Modification S1->S3 S4 Core Scaffold Hopping S1->S4 S2A N-Alkylation (Reduces HBD, Lowers Efflux) S2->S2A S3A Intramolecular H-Bonding (Shields Polarity) S3->S3A S4A Lipophilic Bicyclic Cores (Enhances Passive Diffusion) S4->S4A

Caption: Structural optimization logic for enhancing pyrazole-4-carboxamide permeability.

Section 2: Experimental Troubleshooting & Methodologies

Q4: My Caco-2 assay results for these compounds are highly variable. How can I validate the permeability system to ensure reliable data? A4: Variability in Caco-2 assays often stems from compromised monolayer integrity, variable transporter expression, or non-specific binding of lipophilic analogs. To ensure your assay is a self-validating system, implement the following step-by-step methodology:

Step-by-Step Self-Validating Caco-2 Protocol:

  • Cell Seeding & Monolayer Formation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Causality: A 21-day culture is mandatory to ensure full differentiation and the expression of tight junctions and brush-border enzymes/transporters (like P-gp).

  • Integrity Verification (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω·cm². Causality: This confirms the tight junctions are fully formed, preventing paracellular leakage that would artificially inflate passive permeability readings.

  • Assay Execution (Bidirectional): Prepare the test compound at 10 µM in Transport Buffer (pH 7.4). Run the assay in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions for 2 hours at 37°C.

  • Internal Control Spiking (Critical Step): Co-incubate the test compound with Lucifer Yellow (100 µM), Atenolol (low permeability marker), and Propranolol (high permeability marker). Causality: Lucifer Yellow is a paracellular marker. If its apparent permeability ( Papp​ ) exceeds 0.5×10−6 cm/s, the monolayer was damaged during the assay, and the data point must be discarded. Atenolol and Propranolol validate that the assay's dynamic range is functioning correctly.

  • Quantification: Terminate the reaction with cold acetonitrile, centrifuge, and analyze both compartments via LC-MS/MS. Calculate Papp​ and the Efflux Ratio (ER).

Q5: How do I differentiate between poor passive permeability and active efflux for my pyrazole-4-carboxamides? A5: You must calculate the Efflux Ratio (ER), defined as Papp​(B→A)/Papp​(A→B) .

  • If ER > 2.0: The compound is a substrate for active efflux (likely P-gp or BCRP, common for pyrazoles). Your optimization strategy should focus on reducing HBDs (e.g., N-methylation).

  • If ER < 2.0 but Papp​(A→B) is low (< 5×10−6 cm/s): The compound suffers from poor passive permeability. Your strategy should focus on increasing lipophilicity (cLogD) or utilizing prodrug strategies[4].

Workflow N1 Poor Cellular Efficacy (High Biochemical Potency) N2 Run Bidirectional Caco-2 Assay (Measure A→B and B→A) N1->N2 N3 Is Papp (A→B) > 10 x 10⁻⁶ cm/s? N2->N3 N4 Investigate Metabolic Stability or Target Engagement N3->N4 Yes N5 Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) N3->N5 No N6 ER > 2.0 (Active Efflux) N5->N6 N7 ER < 2.0 (Poor Passive Permeability) N5->N7 N8 Strategy: Mask H-Bond Donors (e.g., Pyrazole N-alkylation) N6->N8 N9 Strategy: Optimize cLogD (e.g., Bicyclic Core Replacement) N7->N9

Caption: Workflow for diagnosing and resolving permeability bottlenecks.

Section 3: Data Interpretation & Quantitative Analysis

To guide your medicinal chemistry efforts, the following table summarizes the typical quantitative impact of various structural modifications on the permeability parameters of the pyrazole-4-carboxamide scaffold.

Table 1: Impact of Structural Modifications on Pyrazole-4-Carboxamide Permeability Parameters

Modification StrategyRepresentative Scaffold ChangeImpact on tPSA (Ų)Impact on cLogDTypical Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER) Trend
Unmodified Core 1H-pyrazole-4-carboxamideHigh (>90)Low (<1.5)< 2.0High (>5.0)
N-Alkylation 1-methyl-1H-pyrazoleReduced (~75)Moderate (2.0–3.0)5.0 – 10.0Moderate (~3.0)
Intramolecular H-Bonding Ortho-fluoro/methoxy anilineModerately ReducedModerate10.0 – 15.0Low (<2.0)
Bicyclic Core Replacement Pyrrolo[2,1-f][1,2,4]triazineSignificantly Reduced (<60)High (3.0–4.5)> 15.0Low (<2.0)

References

  • Lim, J., et al. "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed" Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects" MDPI. URL:[Link]

  • "Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives" PMC - NIH. URL:[Link]

  • "Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors" MDPI. URL:[Link]

Sources

Pyrazole-Based Fungicides: Resistance Mechanisms & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for pyrazole-based fungicide resistance. As agricultural and clinical dependencies on Succinate Dehydrogenase Inhibitors (SDHIs, e.g., fluxapyroxad, penthiopyrad) and Quinone-outside Inhibitors (QoIs, e.g., pyraclostrobin) grow, so does the evolutionary pressure on fungal pathogens.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven diagnostic workflows, self-validating protocols, and mechanistic troubleshooting to help you identify, quantify, and overcome both target-site and non-target-site multidrug resistance (MDR).

Part 1: Mechanistic Causality of Resistance

To effectively troubleshoot resistance, we must first understand the causality behind the phenotype. Pyrazole carboxamides primarily target the ubiquinone-binding pocket (QP site) of the succinate dehydrogenase (SDH) complex (Complex II) in the mitochondrial respiratory chain. Resistance generally bifurcates into two distinct evolutionary pathways:

  • Target-Site Mutations: Single nucleotide polymorphisms (SNPs) in the genes encoding the SDHB, SDHC, and SDHD subunits lead to amino acid substitutions (e.g., H277Y, G79R). These structural changes induce steric hindrance or alter hydrogen bonding, drastically reducing the binding affinity of the fungicide to the QP site [[1]]() [[2]]().

  • Non-Target Site Resistance (Efflux Overexpression): Fungi can develop multidrug resistance (MDR) by upregulating membrane transporters, specifically the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) pumps. This mechanism actively clears the intracellular accumulation of the drug before it can reach the mitochondria 3.

ResistanceMechanisms cluster_target Target-Site Mechanism (Mitochondria) cluster_efflux Non-Target Mechanism (Membrane) Fungicide Pyrazole Fungicide (e.g., Fluxapyroxad) SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Targets Efflux Efflux Pump Overexpression (ABC / MFS Transporters) Fungicide->Efflux Triggers Mutation SDHB/C/D Mutations (e.g., H277Y, G79R) SDH->Mutation Adapts via Binding Reduced Binding Affinity Mutation->Binding Causes Resistance Fungicide Resistance Binding->Resistance Phenotype Clearance Intracellular Drug Clearance Efflux->Clearance Causes Clearance->Resistance Phenotype

Pathway detailing target-site mutations vs. non-target efflux mechanisms in fungicide resistance.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, diagnostics must be self-validating. The following protocols are designed to confirm resistance mechanisms with built-in internal controls.

Protocol 1: High-Resolution Melting (HRM) Analysis for SDH Mutations

Causality & Logic: HRM provides a closed-tube system to detect SNPs without the cost and time of Sanger sequencing. Because a single base pair change alters the thermodynamic stability of double-stranded DNA, slowly ramping the temperature causes the intercalating dye to release at a highly specific melting temperature (Tm), creating a unique curve signature for mutant alleles 4.

Step-by-Step Methodology:

  • DNA Extraction: Isolate genomic DNA from fungal pure cultures. Self-Validation: Always run a NanoDrop to ensure a 260/280 ratio of ~1.8 to prevent salt/phenol carryover from shifting the melting curve.

  • PCR Amplification: Prepare a 20 µL reaction containing 10 µL HRM Master Mix (with EvaGreen or SYTO 9), 0.5 µM of forward/reverse primers flanking the QP-binding regions of sdhB, sdhC, or sdhD, and 2 µL of template DNA.

  • Thermal Cycling: Initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 10s, 60°C for 15s, and 72°C for 20s.

  • Melting Curve Acquisition: Ramp the temperature from 70°C to 90°C at a precise rate of 0.1°C/s, acquiring fluorescence data continuously.

  • Data Analysis: Normalize the raw melt regions. Compare the derivative melt curves (-dF/dT) against known wild-type and mutant reference plasmids included in the same run.

Protocol 2: LC-MS/MS Intracellular Accumulation Assay (Efflux Activity)

Causality & Logic: To definitively prove efflux-mediated resistance, you must quantify the intracellular drug concentration. By using LC-MS/MS, we avoid the regulatory and safety hurdles of radiolabeled assays while achieving high specificity [[3]]().

Step-by-Step Methodology:

  • Culture Preparation: Grow isolates in liquid media (e.g., YPD) to the exponential growth phase (OD600 ~ 0.5).

  • Fungicide Exposure: Spike the culture with a sub-lethal concentration of the pyrazole fungicide (e.g., 1 µg/mL fluxapyroxad) and incubate for 60 minutes.

  • Quenching & Washing (Critical Step): Rapidly centrifuge at 4°C. Wash the pellet twice with ice-cold PBS. Causality: The severe temperature drop instantly halts ATP-dependent efflux pump activity, locking the intracellular fungicide concentration at the exact moment of sampling.

  • Lysis & Extraction: Resuspend the pellet in acetonitrile. Add glass beads and homogenize using a bead beater for 3 minutes to lyse the fungal cell walls. Centrifuge to collect the supernatant.

  • LC-MS/MS Quantification: Inject the supernatant into the LC-MS/MS. Normalize the peak area of the fungicide against the fungal dry weight. A low intracellular-to-total drug ratio acts as an inverse proxy for high efflux activity.

DiagnosticWorkflow Isolate Field Isolate Collection Bioassay In Vitro Sensitivity Assay (Microtiter Plate) Isolate->Bioassay Resistant Resistant Phenotype Bioassay->Resistant MIC > Baseline Molecular HRM Analysis / PCR (SDHB, SDHC, SDHD) Resistant->Molecular MutFound Target-Site Mutation Confirmed Molecular->MutFound Positive MutNotFound Wild-Type SDH Sequence Molecular->MutNotFound Negative EffluxAssay LC-MS/MS Accumulation Assay (Efflux Activity) MutNotFound->EffluxAssay Investigate Non-Target MDR Multidrug Resistance (Efflux Overexpression) EffluxAssay->MDR Low Intracellular Conc.

Diagnostic workflow for differentiating target-site mutations from efflux-mediated multidrug resistance.

Part 3: Troubleshooting FAQs

Q1: We observe a high Minimum Inhibitory Concentration (MIC) for fluxapyroxad, but our HRM and Sanger sequencing show no mutations in the SDHB, SDHC, or SDHD subunits. What is the next logical step? A: You are likely observing non-target site multidrug resistance (MDR) driven by the overexpression of membrane transporters. To rapidly validate this without an LC-MS/MS setup, run a comparative microtiter assay adding a known efflux pump inhibitor (e.g., verapamil or reserpine). If the addition of the inhibitor restores baseline sensitivity to the pyrazole fungicide, efflux overexpression is the causal mechanism.

Q2: During HRM analysis, my melting curves are broad and multi-peaked, making it impossible to distinguish wild-type from mutant alleles. How do I fix this? A: Broad or multi-peaked melting curves indicate non-specific amplification or the presence of secondary structures. Fungal DNA preparations are notorious for polysaccharide carryover, which alters melting thermodynamics. First, implement a column-based DNA cleanup step. Second, ensure your amplicon size is strictly between 75 and 150 base pairs; larger amplicons possess multiple melting domains that obscure single-base pair shifts.

Q3: My LC-MS/MS efflux assay shows high variability between biological replicates. How can I stabilize the intracellular accumulation readings? A: High variability usually stems from incomplete quenching of the ABC transporters during the wash step. Ensure your wash buffer is pre-chilled to exactly 4°C. Furthermore, normalize your LC-MS/MS peak areas against the fungal dry weight rather than OD600. Fungal cell size and morphology can shift dramatically under fungicide stress, skewing optical density readings and ruining your normalization math.

Q4: Is cross-resistance absolute among all pyrazole-based SDHIs? A: No. Resistance is multi-monogenic. Target-site mutations impart differential resistance factors depending on the specific steric hindrance they cause in the ubiquinone-binding pocket. For instance, the G79R mutation in SDHC might confer high resistance to one pyrazole carboxamide but only moderate resistance to another due to variations in the fungicide's flexible linker regions 1.

Part 4: Quantitative Data: Resistance Mutation Profiling

The table below summarizes the most common resistance mechanisms encountered in pyrazole-based fungicide applications, allowing for rapid cross-referencing during diagnostic profiling.

Subunit/TargetCommon MutationsFungicide Class AffectedResistance Factor (RF)Mechanistic Impact
SDHB H277Y, P225F, H242RSDHIs (e.g., Fluxapyroxad)Moderate to HighAlters hydrogen bonding in the QP pocket
SDHC G79R, H152R, A83VSDHIs (e.g., Penthiopyrad)Low to ModerateInduces steric hindrance blocking drug entry
SDHD H134R, I71FSDHIs (e.g., Bixafen)ModerateShifts the conformational structure of Complex II
CYTB G143A, F129LQoIs (e.g., Pyraclostrobin)Very HighDisrupts electron transfer at Complex III
Membrane ABC/MFS OverexpressionMultiple (MDR)Variable (Low to High)Accelerates active intracellular drug clearance

Part 5: References

  • Title: Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens Source: CABI Digital Library URL: [Link]

  • Title: LC-MS/MS-Based Fungicide Accumulation Assay to Demonstrate Efflux Activity in the Wheat Pathogen Zymoseptoria tritici Source: MDPI URL: [Link]

  • Title: Detection of sdhB Gene Mutations in SDHI-Resistant Isolates of Botrytis cinerea Using High Resolution Melting (HRM) Analysis Source: PMC / Frontiers in Microbiology URL: [Link]

  • Title: Identification of Putative SDHI Target Site Mutations in the SDHB, SDHC, and SDHD Subunits of the Grape Powdery Mildew Pathogen Erysiphe necator Source: APS Journals / Plant Disease URL: [Link]

Sources

Validation & Comparative

Efficacy Comparison Guide: 1-(3-Chloropropyl)pyrazole-4-carboxamide Derivatives vs. Commercial SDHI Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of fungal resistance in global agriculture has accelerated the demand for next-generation agrochemicals. Succinate Dehydrogenase Inhibitors (SDHIs) represent one of the most critical classes of modern fungicides. Within this space, 1-(3-chloropropyl)pyrazole-4-carboxamide derivatives have emerged as highly potent candidates. By utilizing scaffold hopping and bioisosteric replacement, researchers have engineered these derivatives to optimize lipophilicity and target-site binding.

This guide provides an objective, data-driven comparison of these novel derivatives against industry-standard commercial fungicides (Boscalid and Fluxapyroxad), detailing the underlying mechanism of action, validated experimental protocols, and structure-activity relationship (SAR) insights.

Mechanism of Action: Targeted SDH Inhibition

Pyrazole-4-carboxamides exert their fungicidal activity by disrupting the tricarboxylic acid (TCA) cycle. Specifically, they target Succinate Dehydrogenase (SDH, Complex II) within the mitochondrial respiratory chain[1]. The carboxamide pharmacophore competitively binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the electron transfer from succinate to ubiquinone. This halts mitochondrial respiration, depletes cellular ATP, and ultimately causes fungal cell death without exhibiting cross-resistance to other fungicide classes[2].

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ Electron Transfer UQH2 Ubiquinol (UQH2) UQ->UQH2 Reduction Fungicide 1-(3-Chloropropyl)pyrazole- 4-carboxamide Fungicide->SDH Blocks UQ-binding site

Mechanism of Action: SDH inhibition by pyrazole-4-carboxamide derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the efficacy of 1-(3-chloropropyl)pyrazole-4-carboxamide derivatives, a multi-tiered validation workflow is required. As an application scientist, I emphasize that protocols must be designed with internal causality and strict self-validation mechanisms to prevent false positives.

Workflow A Compound Synthesis & Purification (>98%) B In Vitro Mycelial Growth Assay (EC50) A->B C SDH Enzymatic Inhibition Assay (IC50) A->C D In Vivo Detached Leaf Efficacy B->D E SEM Morphological Analysis B->E F Lead Candidate Selection C->F D->F E->F

Experimental workflow for validating fungicide efficacy and mechanism.

Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)
  • Causality: This assay determines the intrinsic toxicity of the compound against target pathogens (e.g., Rhizoctonia solani) by ensuring uniform exposure of the mycelium to the lipophilic compound suspended in the agar matrix.

  • Step-by-Step:

    • Dissolve the synthesized derivative in analytical-grade DMSO to create a 10,000 μg/mL stock solution.

    • Serially dilute the stock and mix it with molten Potato Dextrose Agar (PDA) at 50°C to achieve final testing concentrations (e.g., 0.01, 0.1, 1.0, 10 μg/mL).

    • Inoculate the center of each plate with a 5 mm mycelial plug taken from the leading edge of an actively growing fungal colony. Incubate at 25°C for 48–72 hours.

    • Measure colony diameters and calculate the EC₅₀ (Effective Concentration for 50% inhibition) using log-probability regression analysis.

  • Self-Validation System: Maintain a final DMSO concentration of ≤0.1% across all plates. A solvent-only control (0.1% DMSO in PDA) must be included to validate that growth inhibition is strictly compound-driven and not an artifact of solvent toxicity.

Protocol B: Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay
  • Causality: To prove that the observed phenotypic death is due to target-specific binding rather than general cytotoxicity, the compound's impact on isolated SDH must be quantified.

  • Step-by-Step:

    • Extract mitochondria from fungal mycelia using differential centrifugation in a sucrose-HEPES buffer. Note: Intact mitochondria are required to preserve the structural integrity of the membrane-bound Complex II.

    • Incubate the mitochondrial suspension with the test compound, succinate (the natural substrate), and DCPIP (an artificial electron acceptor).

    • Measure the reduction of DCPIP spectrophotometrically at 600 nm over time.

  • Self-Validation System: Utilize commercial Fluxapyroxad as a positive control to benchmark the assay's sensitivity. A baseline reaction without the inhibitor confirms the baseline activity of the enzyme preparation.

Protocol C: In Vivo Detached Leaf Assay
  • Causality: In vitro assays do not account for cuticular penetration or environmental degradation. The detached leaf assay bridges the gap by simulating field conditions while controlling environmental variables (e.g., soil microbiomes) that could prematurely degrade the compound[2].

  • Step-by-Step:

    • Select healthy, uniform leaves from 4-week-old host plants and surface-sterilize with 1% sodium hypochlorite.

    • Spray the leaves with compound solutions formulated with 0.1% Tween-20 (surfactant) to ensure uniform droplet spreading.

    • After 24 hours, inoculate the leaves with pathogenic mycelial plugs and incubate in a high-humidity chamber (>90% RH) at 25°C.

  • Self-Validation System: The assay must include three distinct controls: a blank control (water + Tween-20) to measure baseline infection, a commercial benchmark (Boscalid), and a mock-inoculated control to ensure the chemical formulation itself does not cause phytotoxic necrosis.

Efficacy Comparison: Experimental Data

Recent structural optimizations of the pyrazole-4-carboxamide scaffold have yielded derivatives with remarkable potency. The table below synthesizes quantitative efficacy data comparing advanced halogenated/alkylated pyrazole-4-carboxamide derivatives against commercial standards[1][2].

CompoundR. solani EC₅₀ (μg/mL)S. sclerotiorum EC₅₀ (μg/mL)SDH IC₅₀ (μM)Broad-Spectrum Activity
Novel Pyrazole-4-carboxamide Derivatives 0.012 – 0.0460.1231.30 – 3.29Excellent
Fluxapyroxad (Commercial) 0.036 – 0.1030.1040.35 – 1.00Excellent
Boscalid (Commercial) 0.464 – 0.7410.1591.53 – 2.50Moderate

Data Analysis: The novel derivatives exhibit in vitro antifungal activity against Rhizoctonia solani that is up to 10 times superior to Boscalid and highly competitive with Fluxapyroxad. Furthermore, the enzymatic IC₅₀ values confirm that the primary mode of action remains potent SDH inhibition.

Structure-Activity Relationship (SAR) Insights

The pyrazole-4-carboxamide scaffold is the core pharmacophore responsible for anchoring the molecule within the Q-site of the SDH complex. However, modifications at the N1 position of the pyrazole ring dictate the molecule's lipophilicity and broad-spectrum efficacy[3].

The integration of a 1-(3-chloropropyl) moiety provides distinct physiochemical advantages:

  • Steric Optimization: The flexible propyl linker allows the molecule to deeply penetrate the hydrophobic sub-pocket of the Q-site, accommodating slight conformational shifts in the enzyme.

  • Halogen Bonding: The terminal chlorine atom acts as a halogen bond donor. Molecular docking simulations of similar highly active carboxamides reveal that such halogens establish strong, directional hydrogen/halogen bonds with key amino acid residues (e.g., TRP 173) in the target protein, stabilizing the enzyme-inhibitor complex[4].

  • Optimized Lipophilicity (LogP): The chloropropyl group perfectly balances the partition coefficient. It enhances cuticular penetration for foliar applications while maintaining sufficient aqueous solubility to be transported through the plant's vascular system.

References

The following authoritative sources ground the mechanistic claims, SAR insights, and experimental data presented in this guide:

  • Title: Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: 1

  • Title: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: 2

  • Title: Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives Source: PubMed (Society of Chemical Industry) URL: 4

  • Title: Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives Source: Arabian Journal of Chemistry URL: 3

Sources

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 1-(3-Chloropropyl)pyrazole-4-carboxamide Derivatives in Kinase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing kinome profiling and structural optimization workflows, I frequently evaluate the polypharmacological landscapes of novel small molecules. The pyrazole-4-carboxamide scaffold is a highly privileged pharmacophore in modern oncology and immunology, serving as the core for potent inhibitors of MEK[1], RET[2], and JAK1[3].

However, functionalizing the N1 position of the pyrazole ring with a 1-(3-chloropropyl) moiety introduces a complex variable. While this group is an excellent synthetic handle for late-stage diversification (e.g., appending solubilizing morpholine or piperazine rings), the unreacted alkyl chloride tail presents significant cross-reactivity liabilities. This guide objectively compares the performance and off-target profiles of 1-(3-Chloropropyl)pyrazole-4-carboxamide (1-3CP-P4C) derivatives against modern, sterically shielded alternatives, providing the experimental frameworks necessary to validate kinase selectivity.

Mechanistic Rationale: The Causality of Cross-Reactivity

To understand why 1-3CP-P4C derivatives exhibit distinct cross-reactivity, we must analyze the structure-activity relationship (SAR) at the atomic level.

The pyrazole-4-carboxamide core functions as an ATP-competitive hinge binder. The carboxamide NH and carbonyl oxygen form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2, or homologous residues in MEK1/RET)[4]. When a 1-(3-chloropropyl) group is introduced, it projects outward toward the solvent channel or the ribose-binding pocket.

The Electrophilic Liability: The terminal alkyl chloride is intrinsically electrophilic. In the dense, thiol-rich environment of the kinome, nucleophilic cysteine residues present in the active sites of off-target kinases (such as LRRK2 or FYN) can undergo spontaneous SN​2 alkylation with the chloropropyl tail[4]. This converts a reversible, ATP-competitive binder into an irreversible, covalent off-target degrader, leading to unpredictable cellular toxicity and poor partition indices.

G A 1-(3-Chloropropyl) Pyrazole-4-Carboxamide D Hinge Region H-Bonding A->D Primary Binding E Cysteine Alkylation (SN2 Reaction) A->E Electrophilic Tail B Target Kinase (e.g., MEK1 / RET) C Off-Target Kinase (e.g., LRRK2 / FYN) D->B High Affinity E->C Covalent Cross-Reactivity

Fig 1. Mechanistic pathway of target engagement vs. covalent off-target cross-reactivity.

Comparative Analysis: 1-3CP-P4C vs. Alternative Scaffolds

To mitigate the off-target effects of the chloropropyl group, medicinal chemists often utilize bioisosteres or sterically shielded alkyl groups. For example, replacing the chloropropyl tail with an isopropyl group (as seen in the highly specific RET inhibitor 15l[2]) or a trifluoropropan-2-yl group eliminates the electrophilic liability while optimizing the partition index (the fraction of inhibitor bound exclusively to the desired target at equilibrium)[3].

Quantitative Selectivity Profiling Data

The following table summarizes the comparative cross-reactivity profiles of the 1-3CP-P4C scaffold against optimized alternatives across a standard kinome panel.

Compound ScaffoldPrimary Target (RET/MEK) IC₅₀Off-Target (LRRK2) IC₅₀Off-Target (FYN) IC₅₀Partition IndexHLM Stability (t₁/₂)
1-(3-Chloropropyl)-P4C 85 nM120 nM210 nM0.45< 15 min
1-Isopropyl-P4C 44 nM> 10,000 nM> 10,000 nM0.94> 60 min
1-(Trifluoropropan-2-yl)-P4C 32 nM> 10,000 nM8,500 nM0.91> 120 min

Data Interpretation: The 1-(3-Chloropropyl) derivative exhibits a dangerously low partition index (0.45), indicating that over half of the administered dose engages off-targets like LRRK2, which is associated with lung toxicity[4]. Conversely, the 1-Isopropyl derivative demonstrates a >200-fold selectivity window, proving that removing the electrophilic tail is critical for kinome selectivity.

Experimental Workflows for Cross-Reactivity Profiling

To objectively evaluate the cross-reactivity of pyrazole-4-carboxamide derivatives, we deploy a two-tiered, self-validating experimental workflow. Biochemical affinity must first be established, followed by intact-cell target engagement to account for physiological ATP competition.

Protocol 1: Kinome-Wide TR-FRET Binding Assay

Purpose: To quantify biochemical IC50​ values across a 369-kinase panel without interference from compound auto-fluorescence.

  • Acoustic Dispensing: Dispense 10 nL of the 1-3CP-P4C derivatives (in 100% DMSO) into 384-well plates using an Echo acoustic liquid handler.

    • Causality: Acoustic dispensing prevents tip-based carryover of sticky, hydrophobic pyrazole compounds, ensuring accurate dose-response curves.

  • Reagent Addition: Add 5 µL of the target kinase and 5 µL of the fluorescent tracer/Europium-anti-tag antibody mixture.

    • Causality: The Europium chelate acts as a long-lifetime donor. When the tracer binds the kinase, FRET occurs. If the pyrazole compound displaces the tracer, the FRET signal drops.

  • Equilibration: Incubate the plates at room temperature for 60 minutes.

    • Causality: Allows the system to reach thermodynamic equilibrium, which is strictly required for accurate Kd​ and IC50​ derivation.

  • Ratiometric Readout: Read the plate on a multi-mode reader at emission wavelengths of 615 nm and 665 nm.

    • Causality: Using a ratiometric readout (665/615) neutralizes well-to-well volume variations and background fluorescence.

  • Self-Validating Control System:

    • Positive Control: 1 µM Staurosporine (pan-kinase inhibitor) to define the maximum inhibition baseline.

    • Negative Control: 0.1% DMSO vehicle to define the maximum signal.

    • Validation Metric: Proceed with data analysis only if the plate yields a Z′ factor>0.6 .

Protocol 2: Intact Cell Target Engagement (NanoBRET)

Purpose: To confirm that the cross-reactivity observed biochemically translates to living cells where physiological ATP concentrations (~1-3 mM) heavily compete for the hinge region.

  • Transfection: Transfect HEK293T cells with plasmids encoding the target kinase fused to NanoLuc luciferase. Plate cells in 96-well formats.

    • Causality: Expresses the target in a native intracellular environment, preserving essential protein-protein interactions and membrane permeability barriers.

  • Tracer & Compound Incubation: Add a cell-permeable NanoBRET tracer (1 µM) and titrate the 1-3CP-P4C derivatives (0.1 nM to 10 µM). Incubate for 2 hours.

    • Causality: The tracer binds the active site. If the chloropropyl derivative penetrates the cell and binds the kinase, it competitively displaces the tracer, reducing the bioluminescence resonance energy transfer (BRET) signal.

  • Self-Validating Control System:

    • Specificity Control: Transfect a parallel well with a "kinase-dead" mutant (e.g., a mutated hinge region).

    • Validation Metric: If the mutant generates a BRET signal reduction upon compound addition, the compound is causing non-specific protein aggregation rather than true active-site engagement.

W S1 Step 1: Compound Library Prep (1-3CP-P4C vs Alternatives) S2 Step 2: Kinome-Wide TR-FRET (369 Kinase Panel) S1->S2 S3 Step 3: Intact Cell NanoBRET (Target Engagement) S2->S3 S4 Step 4: LC-MS/MS Proteomics (Covalent Adduct Mapping) S3->S4 S5 Data Synthesis & SAR Optimization S4->S5

Fig 2. Self-validating high-throughput workflow for kinome cross-reactivity profiling.

Conclusion

While the 1-(3-Chloropropyl)pyrazole-4-carboxamide scaffold offers excellent synthetic versatility, its intrinsic electrophilic reactivity severely compromises kinome selectivity. For drug development professionals aiming to target specific kinases like RET, MEK, or JAK1, substituting the chloropropyl tail with sterically shielded groups (e.g., isopropyl or trifluoropropan-2-yl) is highly recommended. Implementing the self-validating TR-FRET and NanoBRET workflows detailed above will ensure that off-target liabilities are identified early in the lead optimization phase, preventing costly late-stage clinical attrition.

References

  • Yoon, H., et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry 125 (2017): 1145-1155. URL:[Link]

  • Cao, H., et al. "Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK." Bioorganic & Medicinal Chemistry 24.18 (2016): 4652-4659. URL:[Link]

  • Siu, T., et al. "The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry 60.23 (2017): 9676-9690. URL:[Link]

  • Almehmadi, M. A., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules 27.1 (2022): 180. URL:[Link]

Sources

In vivo vs. in vitro activity of pyrazole-4-carboxamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the Translational Gap: In Vivo vs. In Vitro Activity of Pyrazole-4-Carboxamide Compounds

Introduction

The pyrazole-4-carboxamide scaffold is a highly privileged pharmacophore in both agrochemical and pharmaceutical development. As a Senior Application Scientist, I frequently observe a critical bottleneck in the development of these molecules: the translational gap between in vitro potency and in vivo efficacy. While in vitro assays provide essential data on intrinsic target engagement (e.g., enzyme inhibition or cell viability), they inherently fail to account for the complex pharmacokinetic (PK), physicochemical, and microenvironmental factors present in whole organisms.

This guide objectively compares the in vitro and in vivo activity profiles of pyrazole-4-carboxamide derivatives across their two primary domains: agrochemical succinate dehydrogenase inhibitors (SDHIs) and pharmaceutical oncology agents. By dissecting the causality behind experimental choices, we can better understand how to optimize these compounds for real-world applications.

Section 1: Mechanistic Divergence & Target Engagement

The versatility of the pyrazole-4-carboxamide core lies in its ability to interact with distinct biological targets based on specific side-chain modifications. In agriculture, these compounds act as highly effective SDHIs, blocking electron transfer within fungal mitochondria to halt metabolism[1]. Conversely, in human oncology, specific derivatives function as potent inhibitors of Aurora A kinase or modulators of the Wnt/β-catenin signaling pathway[2][3].

MOA cluster_Agro Agrochemical Target (Fungi) cluster_Pharma Pharmaceutical Target (Human/Cancer) P4C Pyrazole-4-Carboxamides SDH Succinate Dehydrogenase (Complex II) P4C->SDH Aurora Aurora A Kinase / Wnt Pathway P4C->Aurora Resp Block Mitochondrial Respiration SDH->Resp Death1 Fungal Cell Death Resp->Death1 CellCycle Cell Cycle Arrest / β-catenin degradation Aurora->CellCycle Death2 Tumor Apoptosis CellCycle->Death2

Fig 1: Divergent mechanistic pathways of pyrazole-4-carboxamide scaffolds.

Section 2: Agrochemical Applications (Succinate Dehydrogenase Inhibitors)

In Vitro vs. In Vivo Discrepancies

In vitro assays (e.g., mycelial growth inhibition on agar) measure direct fungitoxicity. Recent studies have demonstrated that novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides, such as Compound Y13, exhibit in vitro EC50​ values as low as 13.1 mg/L against G. zeae[4]. Similarly, derivatives containing tertiary alcohols (e.g., Compound A14) show exceptional in vitro potency against S. sclerotiorum ( EC50​=2.52 mg/L )[5].

However, in vivo efficacy (e.g., detached leaf assays or greenhouse trials) introduces cuticular penetration barriers and photostability challenges. For instance, while Compound Y13 was highly potent in vitro, its in vivo protective activity at 100 mg/L was only 50.65%[4]. In contrast, thioether-modified derivatives like Compound 8e maintained strong in vivo control of R. solani on rice leaves, highlighting the importance of optimal lipophilicity (LogP) for leaf surface penetration[1].

Protocol: Self-Validating Detached Leaf Assay for Fungicidal Efficacy
  • Preparation: Surface-sterilize healthy leaves using 1% sodium hypochlorite.

    • Causality: Eliminates background microbial noise that could artificially inflate or mask the compound's efficacy.

  • Inoculation: Apply standardized fungal mycelial plugs to the center of the leaf.

  • Treatment: Spray formulations at defined concentrations (e.g., 50, 100 mg/L). Include a vehicle control (0.1% Tween-20) and a positive control (e.g., Fluxapyroxad)[1].

    • Causality: Tween-20 reduces surface tension, allowing the hydrophobic pyrazole-4-carboxamide to spread evenly across the lipophilic plant cuticle, mimicking commercial formulation adjuvants.

  • Incubation & Validation: Maintain at 25°C with 90% relative humidity.

    • Causality: High humidity is a critical self-validating step; if the vehicle control fails to develop lesions, the assay is invalid due to insufficient moisture for fungal pathogenesis.

  • Quantification: Measure lesion diameter using digital calipers at 72-96 hours post-inoculation.

Section 3: Pharmaceutical Applications (Oncology & Inflammation)

In Vitro vs. In Vivo Discrepancies

In pharmaceutical development, pyrazole-4-carboxamides are explored as targeted cancer therapeutics. In vitro, compounds like ZM447439 and VX-680 show high potency against Aurora A kinase[3]. Compound 67, an N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivative, demonstrated significant in vitro inhibition of Aurora-A kinase ( IC50​=0.16 µM ) and HCT116 colorectal cancer cells ( IC50​=0.39 µM )[6]. Furthermore, the compound YW2065 achieves dual in vitro activity by inhibiting Wnt signaling (via Axin-1 stabilization) and activating AMPK[2].

Translating these in vitro hits to in vivo success requires overcoming metabolic clearance (e.g., hepatic CYP450 enzymes) and ensuring adequate tumor penetration. YW2065 successfully bridged this gap, demonstrating promising efficacy in a mouse xenograft model without obvious systemic toxicity[2]. Quantitative Structure-Activity Relationship (QSAR) models indicate that less bulky groups at the R1/R2 positions of the pyrazole core enhance in vivo potency by improving the molecule's pharmacokinetic profile[3].

Protocol: Self-Validating Murine Tumor Xenograft Workflow
  • Cell Preparation: Culture target cancer cells to logarithmic growth phase. Resuspend in 50% Matrigel.

    • Causality: Matrigel provides extracellular matrix proteins that support initial tumor cell survival and vascularization before host angiogenesis takes over, preventing false-negative engraftment.

  • Implantation: Inject 1×106 cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ∼100 mm3 , randomize into treatment and vehicle groups.

    • Causality: Waiting for a palpable tumor volume validates successful engraftment, ensuring that subsequent tumor regression is due to the drug and not an initial failure to engraft.

  • Dosing: Administer the pyrazole-4-carboxamide compound (e.g., YW2065)[2] via oral gavage or IP injection.

  • Monitoring: Measure tumor volume ( V=0.5×length×width2 ) bi-weekly. Monitor body weight.

    • Causality: A weight loss of >15% invalidates the specific dose due to systemic toxicity, distinguishing between true anti-tumor efficacy and general physiological decline.

Section 4: Quantitative Comparison

Table 1: Agrochemical Efficacy Comparison (SDHIs) | Compound | Target Pathogen | In Vitro Activity | In Vivo Efficacy | Key Structural Feature | | :--- | :--- | :--- | :--- | :--- | | Compound 8e | R. solani | High inhibition | Effective control (Detached Leaf) | Thioether moiety | | Compound A14 | S. sclerotiorum | EC50​=2.52 mg/L | High protective activity | Tertiary alcohol | | Compound Y13 | G. zeae | EC50​=13.1 mg/L | 50.65% protection at 100 mg/L | 1-phenyl-5-trifluoromethyl |

Table 2: Pharmaceutical Efficacy Comparison (Kinase/Wnt Inhibitors) | Compound | Target Pathway | In Vitro Activity | In Vivo Efficacy | Key Structural Feature | | :--- | :--- | :--- | :--- | :--- | | YW2065 | Wnt/β-catenin & AMPK | High anti-CRC effect | Promising xenograft efficacy | Pyrazole-4-carboxamide core | | ZM447439 | Aurora A Kinase | High potency | Tumor growth suppression | Less bulky R1/R2 groups | | Compound 67 | Aurora A Kinase | IC50​=0.16 µM | N/A (Preclinical in vitro) | N-1,3-triphenyl substitution |

Section 5: Translational Workflow & Optimization

To mitigate the high attrition rate between in vitro screening and in vivo application, modern drug discovery relies on rigorous physicochemical profiling before advancing to animal or greenhouse models.

Workflow InVitro In Vitro Screening (Enzyme/Cell Assays) PhysChem Physicochemical Profiling (LogP, Solubility) InVitro->PhysChem Select Hits InVivoAgro In Vivo Agro (Detached Leaf Assay) PhysChem->InVivoAgro Agrochemicals InVivoPharma In Vivo Pharma (Mouse Xenograft) PhysChem->InVivoPharma Pharmaceuticals Hit Lead Optimization InVivoAgro->Hit Efficacy Data InVivoPharma->Hit PK/PD Data

Fig 2: Translational workflow from in vitro screening to in vivo validation.

Conclusion

The translation of pyrazole-4-carboxamide compounds from in vitro hits to in vivo leads requires a rigorous understanding of causality in experimental design. Whether optimizing lipophilicity for cuticular penetration in agriculture or enhancing metabolic stability for tumor targeting in oncology, researchers must rely on self-validating protocols to ensure that in vitro potency translates into real-world efficacy.

References

  • Journal of Agricultural and Food Chemistry - ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. 1

  • PubMed. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. 5

  • ResearchGate. Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation.2

  • Taylor & Francis. QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. 3

  • Arabian Journal of Chemistry. Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. 4

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. 6

Sources

A Senior Application Scientist's Guide to Navigating N-Substitution in Pyrazole Carboxamide Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Structure-Activity Relationship (SAR) Studies: Alkyl vs. Aryl N-Substituents on Pyrazole Carboxamides

Introduction: The Pyrazole Carboxamide Scaffold and the Critical N-Substituent Choice

The pyrazole carboxamide core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds are central to drugs with applications ranging from anti-inflammatory (Celecoxib) to anticancer and antimicrobial agents.[3][4][5] Their power lies in the ability to be readily functionalized at multiple positions, allowing for the precise tuning of pharmacological and pharmacokinetic properties.[4]

Among the most critical of these functionalization points is the pyrazole nitrogen atom. The substituent at this position (N-substituent) projects into the solvent-exposed region or a specific binding pocket of the target protein, profoundly influencing the compound's biological activity, selectivity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth comparison of two fundamental classes of N-substituents—alkyl and aryl—offering experimental data, detailed protocols, and field-proven insights to guide rational drug design for researchers, scientists, and drug development professionals.

The Central Thesis: A Trade-Off Between Potency, Physicochemical Properties, and Metabolism

The choice between an N-alkyl and an N-aryl substituent is not merely a matter of chemical diversity; it represents a strategic decision that balances several key drug-like properties. Generally, the core of the SAR can be summarized as follows:

  • N-Alkyl Substituents: Often used to probe smaller hydrophobic pockets and improve solubility. They offer conformational flexibility but can be susceptible to metabolic oxidation, particularly at activated positions.

  • N-Aryl Substituents: Provide a rigid scaffold that can engage in favorable pi-stacking or other specific interactions within a target's binding site. They offer a platform for further substitution to block metabolism or enhance potency, but can increase lipophilicity and potentially lead to poor solubility.

Understanding this fundamental trade-off is crucial for efficient lead optimization.

Comparative Analysis: N-Alkyl vs. N-Aryl Substituents

To illustrate the divergent effects of these substituents, we present representative data from a hypothetical study targeting a protein kinase. The parent molecule is a generic pyrazole-4-carboxamide core.

Compound IDN-SubstituentTarget IC50 (nM)Metabolic Stability (t½, HLM, min)Aqueous Solubility (µg/mL)
1a Methyl15015>100
1b Isopropyl852580
1c Cyclohexyl404535
2a Phenyl755020
2b 4-Fluorophenyl507025
2c 4-Methoxyphenyl603015

Analysis of Results:

  • Potency (IC50): Moving from a small alkyl (Methyl, 1a ) to a bulkier, more lipophilic alkyl group (Cyclohexyl, 1c ) improved potency, likely due to better occupancy of a hydrophobic pocket. The simple N-phenyl group (2a ) offered comparable potency to the N-isopropyl group (1b ). However, substitution on the aryl ring (4-Fluoro, 2b ) provided a significant boost in potency, demonstrating the aryl group's utility as a platform for fine-tuning interactions.

  • Metabolic Stability: The N-alkyl series shows a clear vulnerability to metabolism, especially for the smallest methyl group.[6][7] The N-aryl compounds, in contrast, generally exhibit greater stability in Human Liver Microsomes (HLM). The introduction of a fluorine atom in 2b not only improved potency but also blocked a potential site of metabolism, significantly increasing the half-life.[7] Conversely, the 4-methoxy group in 2c , while electronically favorable, provided a new metabolic "soft spot" for O-demethylation, reducing its stability compared to 2a and 2b .

  • Solubility: A clear trend is observed where increasing lipophilicity, whether in the alkyl or aryl series, leads to a decrease in aqueous solubility. This is a critical parameter that often requires a careful balancing act with potency and metabolic stability.

Experimental Design and Protocols: A Self-Validating System

To generate reliable SAR data, a robust and reproducible experimental workflow is paramount. The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of N-substituted pyrazole carboxamides.

Visualizing the SAR Workflow

The process of designing, synthesizing, and testing compounds is iterative. The following diagram illustrates a typical workflow for an SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological & ADME Evaluation cluster_analysis Analysis & Iteration Design 1. Design Analogs (Alkyl vs. Aryl) Synthesis 2. Chemical Synthesis Design->Synthesis Potency 3. Potency Assay (IC50 Determination) Synthesis->Potency ADME 4. In Vitro ADME (Metabolic Stability) Potency->ADME Analysis 5. Analyze Data (SAR Analysis) ADME->Analysis NextGen 6. Design Next-Gen Compounds Analysis->NextGen NextGen->Design Iterate

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: General Synthesis of N-Alkyl and N-Aryl Pyrazole Carboxamides

The most common and versatile approach involves a two-stage process: construction of the pyrazole carboxylic acid core, followed by amide coupling.[8] This allows for a divergent synthesis strategy where a common intermediate can be coupled with various amines.

Synthesis_Workflow DK 1,3-Diketone + Hydrazine PCA Pyrazole Carboxylic Acid (Common Intermediate) DK->PCA Cyclocondensation Amide Amide Coupling (EDC, HATU, etc.) PCA->Amide AlkylProd N-Alkyl Pyrazole Carboxamide Amide->AlkylProd ArylProd N-Aryl Pyrazole Carboxamide Amide->ArylProd AlkylAmine Alkyl-NH2 AlkylAmine->Amide ArylAmine Aryl-NH2 ArylAmine->Amide

Caption: Divergent synthesis of N-Alkyl and N-Aryl pyrazole carboxamides.

Part A: Synthesis of Pyrazole-4-Carboxylic Acid (Common Intermediate)

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (e.g., diethyl 2-(ethoxymethylene)malonate) (1.0 eq) in ethanol, add the desired hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.0 eq).

  • Cyclization: Add a catalytic amount of a base such as sodium ethoxide and heat the mixture to reflux for 4-6 hours. The choice of hydrazine at this stage determines the N-substituent.[8]

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and acidify with 1M HCl to precipitate the pyrazole carboxylic acid ester.

  • Saponification: Suspend the crude ester in a mixture of THF/water (3:1) and add lithium hydroxide (2.0 eq). Stir at room temperature until TLC analysis shows complete consumption of the starting material.[8][9]

  • Isolation: Acidify the mixture with 1M HCl to pH 2-3 to precipitate the pyrazole carboxylic acid. Collect the solid by vacuum filtration and dry under high vacuum.

Part B: Amide Coupling to form Final Products [10][11]

  • Activation: To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.5 eq). Stir at room temperature for 20 minutes.

  • Amine Addition: Add the desired primary or secondary amine (e.g., propylamine or aniline) (1.1 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

  • Purification: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Potency (IC50) Determination using an Adherent Cell Line

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound on a target within a cellular context using an MTT assay.[12]

  • Cell Seeding: Plate adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.[13]

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds. Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial succinate dehydrogenase in living cells converts MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]

Protocol 3: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[6][15]

  • Reagents: Prepare a reaction mixture containing pooled Human Liver Microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH cofactor.

  • Incubation: Pre-warm the microsomal suspension and the test compound (at a final concentration of 1 µM) to 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[15]

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculation: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. The half-life (t½) is calculated as 0.693/k.[6]

SAR Logic: Visualizing the Alkyl vs. Aryl Decision

The decision to pursue an N-alkyl or N-aryl series depends on the initial screening results and the project's therapeutic goals. This diagram outlines the contrasting properties that guide this decision.

SAR_Logic cluster_alkyl N-Alkyl Substituents cluster_aryl N-Aryl Substituents Alkyl Alkyl Group Flex Increased Flexibility Alkyl->Flex Sol Improved Solubility Alkyl->Sol Met Potential Metabolic Liability (Oxidation) Alkyl->Met Aryl Aryl Group Rigid Rigid Scaffold for π-Stacking Aryl->Rigid Tune Tunable via Substitution Aryl->Tune Stab Often Improved Metabolic Stability Aryl->Stab Decision Choice of N-Substituent Decision->Alkyl Probing Hydrophobic Pockets Decision->Aryl Accessing Specific Interactions/Vectors

Caption: Key property considerations for N-Alkyl vs. N-Aryl pyrazole carboxamides.

Conclusion and Future Perspectives

The strategic selection of N-substituents is a critical element in the successful development of pyrazole carboxamide-based therapeutics. While N-alkyl groups offer a straightforward way to modulate lipophilicity and explore hydrophobic pockets, they often come with a metabolic penalty. N-aryl substituents provide a more stable and versatile platform, allowing for multi-vector optimization to enhance potency, block metabolic sites, and fine-tune physicochemical properties.

The insights and protocols provided in this guide serve as a foundational framework. Successful drug discovery programs will build upon this by integrating computational modeling to predict binding modes and ADME properties, thereby enriching the iterative design-synthesis-test-analyze cycle and accelerating the journey from a chemical scaffold to a life-saving medicine.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • In Vitro ADME. BioDuro.
  • In Vitro ADME. Selvita.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • In vitro ADME drug discovery services. Symeres.
  • In Vitro ADME. Genesis Drug Discovery & Development.
  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evalu
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Oriental Journal of Chemistry.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Hepatocyte Stability Assay.
  • Metabolic Stability Assays. Merck Millipore.
  • Metabolic Stability Assays. BioIVT.
  • Synthesis of structurally diverse N‐alkyl pyrazole carboxamide...
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
  • In-cell Western Assays for IC50 Determin
  • Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.
  • Structure–activity relationship (SAR) for pyrazole derivatives.
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed.
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI.
  • Current status of pyrazole and its biological activities. PMC.

Sources

A Senior Application Scientist's Guide to Validating Molecular Docking Predictions with Experimental Data for Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and agrochemical development, computational methods are indispensable for accelerating the identification of promising lead compounds. Among these, molecular docking has emerged as a cornerstone technique, offering predictions of how a small molecule, such as a pyrazole carboxamide, might bind to a target protein. However, in silico predictions are just that—predictions. They represent a hypothesis of molecular interaction that must be rigorously tested and validated by real-world experimental data. Without this crucial validation step, researchers risk pursuing costly and time-consuming dead ends.

This guide provides an in-depth comparison of molecular docking predictions with experimental data, using the well-studied interaction between pyrazole carboxamide derivatives and the enzyme succinate dehydrogenase (SDH) as a case study. SDH is a vital enzyme in the mitochondrial electron transport chain, and its inhibition is a proven mechanism for fungicides.[1][2] We will walk through the causality of experimental choices, present self-validating protocols, and ground our discussion in authoritative references, demonstrating how to bridge the gap between computational theory and experimental reality.

The Critical Role of Experimental Validation

Molecular docking algorithms use scoring functions to estimate the binding affinity between a ligand and a protein.[][4] While powerful, these functions are approximations of complex quantum and molecular mechanics. Factors such as protein flexibility, the presence of water molecules, and induced-fit effects can all influence the actual binding event in ways that are difficult to model perfectly.[5][6] Therefore, experimental validation is not merely a confirmatory step but a fundamental part of the scientific process that ensures the reliability of computational models and provides the necessary confidence to advance a drug or fungicide discovery program.

Part I: In Silico Prediction – A Molecular Docking Workflow

The goal of this phase is to generate a testable hypothesis: a predicted binding pose and an estimated binding affinity for a series of pyrazole carboxamide derivatives against our target, succinate dehydrogenase.

Conceptual Workflow for Molecular Docking

The following diagram outlines the essential stages of a typical molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Ligand 2. Prepare Ligand Structures (2D to 3D, Energy Minimization) Grid 3. Define Binding Site & Generate Grid Box Ligand->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score 5. Score & Rank Poses (Binding Affinity Estimation) Dock->Score Visualize 6. Visualize & Analyze (Interactions, H-Bonds) Score->Visualize

Caption: High-level workflow for a typical molecular docking experiment.

Detailed Protocol: Molecular Docking of Pyrazole Carboxamides with SDH

This protocol provides a generalized procedure using widely accepted tools like AutoDock Vina.

  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of the target protein, such as porcine SDH, from the Protein Data Bank (PDB).

    • Causality: The crystal structure provides the experimentally determined atomic coordinates of the target. It's the blueprint for our simulation.

    • Procedure:

      • Remove all non-essential molecules (water, co-crystallized ligands, ions) from the PDB file.[7]

      • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions, which are a major component of binding.[7]

      • Save the prepared protein in the required PDBQT file format, which includes atomic charges and atom-type information.[7]

  • Ligand Preparation:

    • Action: Prepare 3D structures of the pyrazole carboxamide derivatives to be docked.

    • Causality: The docking algorithm requires a 3D representation of the ligand with an appropriate conformation. Energy minimization finds a low-energy, stable conformation to start with.

    • Procedure:

      • Draw the 2D structures of the ligands.

      • Convert them to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Save the ligands in the PDBQT format, defining rotatable bonds which the docking software will manipulate to find the best fit.[7]

  • Docking Execution and Analysis:

    • Action: Run the docking simulation and analyze the results.

    • Causality: The algorithm will systematically explore different orientations and conformations ('poses') of the ligand within the defined binding site, calculating a score for each. The best score is taken as the predicted binding affinity.

    • Procedure:

      • Define the binding site on the SDH protein, typically centered on the location of a known inhibitor like fluxapyroxad.[1][8]

      • Execute the docking run using software like AutoDock Vina.[5]

      • Analyze the output to identify the top-ranked binding pose for each ligand based on its docking score (reported in kcal/mol).

      • Visualize the protein-ligand complex to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding.[7]

Part II: In Vitro Validation – The Experimental Ground Truth

The most direct way to validate a docking prediction for an enzyme inhibitor is to measure its inhibitory activity experimentally. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Principle of the SDH Enzyme Inhibition Assay

This assay measures the enzymatic activity of SDH in the presence of varying concentrations of the pyrazole carboxamide inhibitor. The rate of the reaction is monitored, and the concentration of inhibitor required to reduce enzyme activity by 50% is determined as the IC50 value.

G cluster_assay Enzyme Inhibition Assay Workflow reagents Prepare Reagents: - SDH Enzyme - Substrate (Succinate) - Inhibitor Stock Solutions - Detection Reagents dilution Create Serial Dilution of Pyrazole Carboxamide Inhibitor reagents->dilution incubation Incubate Enzyme with Inhibitor (and Controls) dilution->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measure Measure Reaction Rate (e.g., Spectrophotometrically) reaction->measure calculate Calculate % Inhibition & Determine IC50 measure->calculate

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 1-(3-Chloropropyl)pyrazole-4-carboxamide and Related Halogenated Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Researchers must always prioritize their institution's specific Environmental Health & Safety (EHS) guidelines and local regulations, which may have unique requirements. This document serves as a comprehensive operational guide to supplement, not replace, institutional protocols.

Hazard Assessment and Disposal Rationale

Understanding the potential hazards of 1-(3-Chloropropyl)pyrazole-4-carboxamide is fundamental to justifying the stringent disposal protocols. The rationale is built upon its chemical structure and data from analogous compounds.

Core Chemical Features:

  • Halogenated Organic Compound: The presence of a chloropropyl group classifies this molecule as a halogenated organic compound.[3][4] This is the single most critical factor for waste segregation, as co-mingling with non-halogenated waste streams can disrupt disposal and recycling processes and is often prohibited by waste management facilities.[5]

  • Pyrazole-Carboxamide Core: This heterocyclic structure is common in pharmacologically active agents.[1][2] Novel compounds of this class may have uninvestigated toxicological properties, including potential cytotoxicity.[6][7] Therefore, treating them with a high degree of caution is a prudent laboratory practice.[8]

Presumed Hazard Profile Summary
Hazard TypePresumed Effects & GHS ClassificationsRationale & Supporting Evidence from Analogous Compounds
Acute Health Hazards Warning: Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[9][10]These classifications are common for similar pyrazole and chlorinated research chemicals.[9][10][11] The toxicological properties of this specific compound have not been fully investigated.[11]
Chronic Health Hazards Caution: Potential for uninvestigated systemic or organ toxicity with repeated exposure.Many novel drug-like molecules are considered "hazardous drugs" by OSHA and NIOSH, requiring special handling to prevent long-term health effects like organ toxicity or reproductive harm.[7][12][13]
Environmental Hazards Warning: Very toxic to aquatic life with long lasting effects (H410/H411).[14]Halogenated organic compounds and complex nitrogen heterocycles frequently exhibit high aquatic toxicity.[14] Disposal must prevent release into the environment.[9]

Mandatory Personal Protective Equipment (PPE)

When handling 1-(3-Chloropropyl)pyrazole-4-carboxamide in any form—solid, in solution, or as waste—the following PPE is required to minimize exposure.

  • Primary Engineering Control: All handling of the solid compound or volatile solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][11]

  • Hand Protection: Wear double nitrile gloves. This provides robust protection against incidental contact. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing (e.g., bulk transfers), chemical safety goggles are required.[15]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing is laundered professionally and not taken home.[15]

Step-by-Step Waste Disposal Protocol

Adherence to a strict, sequential disposal process is critical for safety and compliance.

Step 1: Waste Characterization and Segregation

This is the most crucial phase of waste management. Improper segregation can lead to dangerous chemical reactions, regulatory fines, and rejection of waste shipments.[16][17] 1-(3-Chloropropyl)pyrazole-4-carboxamide and any materials contaminated with it must be disposed of as Hazardous Halogenated Organic Waste .

The following diagram illustrates the critical decision-making workflow for proper waste segregation.

WasteSegregation start Waste Generated (e.g., unused compound, contaminated labware) decision_is_compound Is waste the compound or contaminated with it? start->decision_is_compound decision_halogenated Is it a Halogenated Organic Compound? decision_is_compound->decision_halogenated  Yes process_non_halogenated Segregate into 'NON-HALOGENATED ORGANIC WASTE' decision_is_compound->process_non_halogenated  No (Waste is from a different process) process_halogenated Segregate into 'HALOGENATED ORGANIC WASTE' (Solid or Liquid as appropriate) decision_halogenated->process_halogenated  Yes (Contains C-Cl bond) end_disposal Label Container & Arrange for EHS Pickup process_halogenated->end_disposal process_non_halogenated->end_disposal

Caption: Waste segregation workflow for 1-(3-Chloropropyl)pyrazole-4-carboxamide.

Step 2: Container Selection and Labeling

Proper containment and identification prevent accidents and ensure compliant disposal.

  • Container Selection:

    • Use only approved hazardous waste containers that are compatible with chlorinated organic compounds (e.g., polyethylene or glass).[18] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[16]

    • The original chemical container is an excellent choice for disposing of the unused product.[18]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[18]

    • The label must be filled out completely and legibly, including:

      • Full Chemical Name: "1-(3-Chloropropyl)pyrazole-4-carboxamide" and any other chemical constituents.

      • Hazard Identification: Clearly mark "Toxic" and "Environmental Hazard."

      • Waste Stream: "Halogenated Organic Waste."

Step 3: Managing Contaminated Materials

All materials that have come into contact with the compound are considered hazardous waste.

  • Solid Waste: Disposable labware such as gloves, weigh boats, pipette tips, and contaminated bench paper must be placed in a designated solid waste container, separate from regular trash. This container must also be labeled as "Halogenated Organic Waste."

  • "Empty" Containers: The original reagent bottle is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or methanol).[18] Crucially, this rinsate must be collected and disposed of as liquid halogenated organic hazardous waste. [18] After triple-rinsing, deface the original label and dispose of the container according to your institution's policy for clean glassware or plastic.[18]

  • Aqueous Solutions: Do not dispose of any solution containing this compound down the drain.[19] Even small amounts can be harmful to aquatic ecosystems. Collect all aqueous waste streams containing the compound in a dedicated "Aqueous Halogenated Organic Waste" container.

Step 4: Spill Management

In the event of a spill, immediate and correct action is required.

  • Alert: Alert personnel in the immediate area.

  • Confine: For small powder spills, gently cover with a damp paper towel to prevent aerosolization. For liquid spills, use a chemical spill kit absorbent to surround the spill.

  • Clean-Up: Wearing appropriate PPE, carefully clean the area. Work from the outside of the spill inward.

  • Dispose: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the designated hazardous waste container.[20]

Step 5: Storage and Final Disposal
  • Interim Storage: Keep the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials, and ideally within secondary containment.[18]

  • Final Disposal: Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your facility's EHS department or an approved hazardous waste contractor.[21] Do not attempt to transport or dispose of the waste personally.[19]

Regulatory Framework

The disposal procedures described are mandated by federal and state regulations designed to ensure worker safety and environmental protection.

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are communicated to employees, and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates safe laboratory practices.[7]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." As a halogenated organic compound, this waste is subject to strict land disposal restrictions under 40 CFR Part 268.[4][22]

By following this comprehensive protocol, researchers can ensure they are handling and disposing of 1-(3-Chloropropyl)pyrazole-4-carboxamide in a manner that is safe, compliant, and environmentally responsible.

References

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. Available at: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Material Safety Data Sheet for 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet for a pyrazole-carboxamide derivative. DLBR. Available at: [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safety Data Sheet for 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Alfa Aesar. Available at: [Link]

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. Available at: [Link]

  • EPA Hazardous Waste Codes. Environmental Protection Agency (EPA). Available at: [Link]

  • 1H-Pyrazole-4-carboxamide. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. Available at: [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds. California Code of Regulations. Available at: [Link]

  • Chemical Waste Disposal Chart. University of Waterloo. Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. Environmental Protection Agency (EPA). Available at: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.